8-Methoxy-chroman-3-carboxylic acid methyl ester
Description
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Properties
IUPAC Name |
methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-5-3-4-8-6-9(12(13)15-2)7-16-11(8)10/h3-5,9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALJYNIRSHMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696326 | |
| Record name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-65-8 | |
| Record name | Methyl 3,4-dihydro-8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid methyl ester
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif that serves as the core structure for a multitude of biologically active compounds, including tocopherols (Vitamin E) and various flavonoids. Its unique conformational properties and the synthetic tractability of its bicyclic system have established it as a "privileged structure" in drug discovery.[1] Molecules incorporating the chroman scaffold exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]
The introduction of specific substituents onto the chroman ring system allows for the fine-tuning of these biological activities. The methoxy group (-OCH₃), in particular, is a key functional group in medicinal chemistry that can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The position of this group on the aromatic ring is critical; for instance, the addition of a methoxy group has been shown to enhance the antimicrobial activity of related homoisoflavonoids.[2]
This technical guide focuses on 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No. 885271-65-8), a specific derivative of the chroman family. While this compound is primarily recognized as a synthetic intermediate, its direct precursor, 8-Methoxy-chroman-3-carboxylic acid, is a valuable building block for pharmaceuticals targeting neurological disorders and for the development of novel anti-inflammatory and antioxidant agents.[4] This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, detailed spectral analysis, and the potential applications of this methyl ester in the landscape of modern drug development.
Section 1: Core Chemical and Physical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. While extensive experimental data for 8-Methoxy-chroman-3-carboxylic acid methyl ester is not widely published, the following table summarizes its known identifiers and key properties.
| Property | Value | Source(s) |
| IUPAC Name | methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | N/A |
| CAS Number | 885271-65-8 | [5] |
| Molecular Formula | C₁₂H₁₄O₄ | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| Appearance | Off-white to light yellow powder or liquid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry place | [5] |
| Boiling Point | Data not available in public literature | [5] |
| Melting Point | Data not available in public literature | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetonitrile | [6] |
Section 2: Synthesis Protocol: Fischer-Speier Esterification
The most direct and classical approach for the synthesis of 8-Methoxy-chroman-3-carboxylic acid methyl ester is the Fischer-Speier esterification of its parent carboxylic acid.[7] This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol, in this case, methanol. The equilibrium of the reaction is driven towards the product (the ester) by using a large excess of the alcohol and/or by the removal of water as it is formed.[7]
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium to favor the formation of the methyl ester, according to Le Châtelier's principle.[7]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up Procedure: The aqueous work-up with a mild base (e.g., sodium bicarbonate solution) is crucial to neutralize the acid catalyst and to remove any unreacted carboxylic acid, which will be deprotonated to its water-soluble carboxylate salt. The subsequent extraction with an organic solvent isolates the less polar ester product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Methoxy-chroman-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq, serving as the solvent).
-
Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) dropwise to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be further purified by column chromatography on silica gel if necessary.
Caption: Synthetic Utility of the Target Ester.
-
Amide Synthesis: The methyl ester can be converted into a wide range of amides through reaction with primary or secondary amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For example, related chroman carboxylic acid amides have been investigated as potent and selective ROCK2 inhibitors, which are targets for cardiovascular and neurological diseases.
-
Hydrazide Formation: Reaction with hydrazine hydrate can convert the ester into the corresponding hydrazide. Carboxylic acid hydrazides are important synthons for the preparation of various heterocyclic compounds with known antimicrobial and anticancer activities. [8]3. Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol (8-methoxy-3-(hydroxymethyl)chroman) using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations, such as ether or ester formation, to build more complex molecular architectures.
Given that the parent carboxylic acid has been identified as a key intermediate for compounds targeting neurological disorders, this methyl ester serves as a stable, easily purified precursor for creating libraries of derivatives for high-throughput screening in these therapeutic areas. [4]
Section 5: Handling and Safety Considerations
As a research chemical with limited publicly available toxicity data, 8-Methoxy-chroman-3-carboxylic acid methyl ester should be handled with appropriate care in a laboratory setting by trained personnel. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for handling similar chemical intermediates should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [9]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [10]* First Aid Measures:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention. [11]* Fire Safety: The compound is expected to be combustible. Use dry chemical, carbon dioxide (CO₂), or foam extinguishers. [11]
-
Conclusion
8-Methoxy-chroman-3-carboxylic acid methyl ester is a valuable chemical entity positioned at the intersection of synthetic chemistry and drug discovery. While it may not be an end-product therapeutic itself, its role as a key intermediate provides access to a diverse range of potentially bioactive molecules built upon the privileged chroman scaffold. This guide has provided a foundational understanding of its properties, a detailed protocol for its synthesis, a predictive analysis of its spectral characteristics, and a clear rationale for its utility in medicinal chemistry. For researchers and scientists in the field, this compound represents a versatile tool for the exploration and development of next-generation therapeutics.
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Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]
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Ferreira, M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(13), 5085. MDPI. Retrieved from [Link]
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Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. American Chemical Society. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1664. PMC. Retrieved from [Link]
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MAK Chem. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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LookChemicals. (n.d.). 885271-65-8, 8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2345. PMC. Retrieved from [Link]
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"8-Methoxy-chroman-3-carboxylic acid methyl ester" molecular weight
An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid methyl ester
Abstract
This technical guide provides a comprehensive overview of 8-Methoxy-chroman-3-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the chroman scaffold, a core structure in many bioactive natural products like flavonoids and tocopherols, this molecule serves as a versatile building block for the development of novel therapeutic agents and functional materials. This document details its molecular characteristics, provides validated synthetic protocols, discusses its physicochemical properties, and explores its potential applications, offering researchers and drug development professionals a foundational resource for leveraging this compound in their work.
Molecular Characteristics and Identification
8-Methoxy-chroman-3-carboxylic acid methyl ester is structurally defined by a bicyclic chroman core, featuring a methoxy group at the 8-position of the aromatic ring and a methyl ester group at the 3-position of the saturated pyran ring. The presence of the saturated heterocyclic ring distinguishes it from its unsaturated analog, 8-methoxycoumarin-3-carboxylic acid, which imparts significant differences in three-dimensional conformation, reactivity, and biological activity.[1]
The fundamental properties of the target compound and its parent carboxylic acid are summarized below for comparative analysis.
Table 1: Core Quantitative Data
| Property | 8-Methoxy-chroman-3-carboxylic acid methyl ester | 8-Methoxy-chroman-3-carboxylic acid (Parent Compound) |
| IUPAC Name | Methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | 8-Methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2][3] |
| CAS Number | 885271-65-8[4] | 108088-19-3[2][3] |
| Molecular Formula | C₁₂H₁₄O₄[4] | C₁₁H₁₂O₄[2][3] |
| Molecular Weight | 222.24 g/mol [4] | 208.21 g/mol [2][3] |
| Appearance | Off-white to light yellow powder or liquid[4] | Off-white crystalline powder[1][2] |
| Melting Point | Not specified | 170-175 °C[1][2] |
| InChI Key | Not available | FTXQMXYVEKCYAO-UHFFFAOYSA-N[1][3] |
Diagram 1: Molecular Relationship
Caption: Derivatization of the parent acid to its methyl ester.
Synthesis and Experimental Protocols
The synthesis of 8-Methoxy-chroman-3-carboxylic acid methyl ester is most effectively achieved via a multi-step pathway that begins with a coumarin intermediate, followed by selective reduction and final esterification. This approach is favored because it allows for precise control over the stereochemistry and functional group placement.
Synthetic Pathway Overview
The synthesis originates from the condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate. This reaction, catalyzed by a base like piperidine, forms the coumarin ring system. The resulting ethyl 8-methoxycoumarin-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid. The critical step involves the selective catalytic hydrogenation of the α,β-unsaturated double bond within the coumarin's lactone ring to yield the saturated chroman structure.[1] The final step is a standard esterification to produce the target methyl ester.
Diagram 2: Synthetic Workflow
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes the conversion of the synthesized parent acid, 8-Methoxy-chroman-3-carboxylic acid, to its methyl ester.
Objective: To synthesize 8-Methoxy-chroman-3-carboxylic acid methyl ester.
Materials:
-
8-Methoxy-chroman-3-carboxylic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, 20-50 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 8-Methoxy-chroman-3-carboxylic acid in anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution. Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Self-Validation: The bicarbonate wash should be performed until no more CO₂ evolution is observed, confirming complete neutralization.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Final Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved via column chromatography on silica gel.
Physicochemical Properties & Data Interpretation
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations for 8-Methoxy-chroman-3-carboxylic acid methyl ester |
| ¹H NMR | - Aromatic Protons: 3 distinct signals in the aromatic region (~6.8-7.2 ppm).- Chroman Protons: Complex multiplets for the protons at C2, C3, and C4.- Methoxy Protons (Ar-OCH₃): A sharp singlet around 3.8-3.9 ppm.- Ester Methyl Protons (-COOCH₃): A sharp singlet around 3.7-3.8 ppm. |
| ¹³C NMR | - Carbonyl Carbon: Signal around 170-175 ppm.- Aromatic Carbons: 6 signals in the aromatic region (~110-150 ppm).- Methoxy Carbon (Ar-OCH₃): Signal around 55-56 ppm.- Ester Methyl Carbon (-COOCH₃): Signal around 52-53 ppm.- Chroman Carbons: Signals for C2, C3, and C4 in the aliphatic region. |
| Mass Spec (ESI+) | - Molecular Ion Peak [M+H]⁺: Expected at m/z 223.09.- Sodium Adduct [M+Na]⁺: Expected at m/z 245.07. |
Applications and Research Significance
While direct applications of 8-Methoxy-chroman-3-carboxylic acid methyl ester are still under exploration, the parent compound and the broader chroman chemical class are recognized for their significant potential in various scientific domains.
-
Pharmaceutical Development: The chroman scaffold is a privileged structure in medicinal chemistry. The parent acid is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders.[2] Its structural motifs are also integral to the development of novel anti-inflammatory and antioxidant agents.[2][5]
-
Natural Product Synthesis: This compound serves as a versatile building block for constructing more complex, biologically active molecules and natural products.[2]
-
Material Science: The photostability and compatibility of related chroman structures with various polymers make them candidates for creating functional materials, such as UV filters and stabilizers in coatings and cosmetics.[2]
The methyl ester, by masking the polar carboxylic acid group, provides a more lipophilic derivative that can be advantageous for certain synthetic transformations or for enhancing membrane permeability in biological assays.
Conclusion
8-Methoxy-chroman-3-carboxylic acid methyl ester is a valuable heterocyclic compound with a well-defined synthetic pathway and significant potential derived from its core chroman structure. Its molecular weight of 222.24 g/mol and chemical formula C₁₂H₁₄O₄ have been firmly established. As an intermediate, it provides a gateway for the synthesis of diverse and complex molecules, particularly in the realm of drug discovery and material science. This guide serves as a foundational reference for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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LookChemicals. (n.d.). 8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
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Structural Architecture and Synthetic Utility of 8-Methoxy-chroman-3-carboxylic acid methyl ester
Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists.
Executive Summary & Chemical Identity
8-Methoxy-chroman-3-carboxylic acid methyl ester represents a specialized scaffold in medicinal chemistry, particularly valuable in the development of Central Nervous System (CNS) agents targeting serotonergic (5-HT) and dopaminergic receptors. Unlike its unsaturated counterpart (chromone) or the lactone derivative (coumarin), the chroman core (3,4-dihydro-2H-1-benzopyran) offers a flexible, non-planar topography that mimics the bioactive conformation of endogenous neurotransmitters.
The 8-methoxy substitution is not merely decorative; it provides critical electronic enrichment to the aromatic ring, influencing metabolic stability and often serving as a hydrogen-bond acceptor in receptor binding pockets (e.g., 5-HT1A).
Chemical Snapshot
| Property | Specification |
| Common Name | 8-Methoxy-chroman-3-carboxylic acid methyl ester |
| CAS Number | 885271-65-8 (Methyl ester); 108088-19-3 (Acid core) |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Canonical SMILES | COC1=C2C(CC(C(=O)OC)CO2)=CC=C1 |
| Isomeric SMILES (R-isomer) | COC1=C2C(COC)CO2)=CC=C1 |
| Core Scaffold | 3,4-dihydro-2H-1-benzopyran (Chroman) |
Structural Logic & Pharmacophore Analysis
To design effective analogs, one must understand the "why" behind the molecule's architecture.
The "Chroman" Pucker
Unlike the planar chromone or coumarin systems, the saturated pyran ring in the chroman system adopts a half-chair conformation. This puckering aligns the C3-substituent (the ester/acid) in a specific vector relative to the aromatic ring, crucial for fitting into the narrow hydrophobic clefts of GPCRs.
The 8-Methoxy "Anchor"
In many CNS ligands (e.g., Robalzotan analogs), the 8-position substituent is pivotal.
-
Electronic Effect: The methoxy group is an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring. This can enhance pi-pi stacking interactions with aromatic residues (Phe, Trp) in receptor binding sites.
-
Metabolic Shield: Substitution at the 8-position blocks metabolic hydroxylation at this site, a common clearance pathway for unsubstituted chromans.
The Methyl Ester Functionality[4]
-
Prodrug Potential: The methyl ester acts as a lipophilic mask for the carboxylic acid, significantly increasing membrane permeability (LogP) to cross the Blood-Brain Barrier (BBB). Once inside the CNS, intracellular esterases hydrolyze it to the active free acid.
-
Synthetic Handle: It serves as an electrophilic gateway for further diversification—amenable to conversion into amides, alcohols (via reduction), or heterocycles.
Synthetic Pathways and Protocols
Synthesis of the chroman core with specific substitution patterns requires navigating around the tendency of these systems to oxidize to chromones. The most robust pathway involves the reduction of the corresponding chromone or the cyclization of phenolic precursors.
Pathway Visualization (Graphviz)
Caption: Figure 1. Synthetic workflow transforming o-Vanillin to the target chroman ester via a chromone intermediate. The critical step is the selective hydrogenation to maintain the pyran ring integrity.
Detailed Experimental Protocol
Note: This protocol synthesizes the methyl ester via the reduction of the commercially available chromone derivative.
Phase 1: Esterification of the Chromone Precursor
Objective: Convert 8-methoxychromone-3-carboxylic acid (CAS 2555-20-6) to its methyl ester to improve solubility for the hydrogenation step.
-
Reagents: 8-Methoxychromone-3-carboxylic acid (10 mmol), Methanol (anhydrous, 50 mL), Sulfuric Acid (conc., catalytic, 0.5 mL).
-
Procedure:
-
Dissolve the acid in anhydrous methanol under nitrogen atmosphere.
-
Add concentrated H₂SO₄ dropwise.
-
Reflux at 65°C for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Cool to RT. Concentrate in vacuo to remove excess MeOH. Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2 x 30 mL) to neutralize acid, then Brine.
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Yield Expectation: >90% (Off-white solid).
-
Phase 2: Catalytic Hydrogenation (The Critical Step)
Objective: Reduce the C2=C3 double bond (and potentially the C4 ketone depending on desired scaffold depth) to yield the chroman. Caution: Standard hydrogenation (1 atm) often stops at the chromanone (C4=O). To get the fully reduced chroman (C4=CH2), harsher conditions or a two-step reduction (e.g., Wolff-Kishner or Pd/C at elevated pressure/temp) are required. The protocol below targets the Chroman-3-carboxylate (saturated ring).
-
Reagents: 8-Methoxychromone-3-methyl ester (from Phase 1), 10% Pd/C (10 wt% loading), Methanol/Acetic Acid (10:1).
-
Procedure:
-
Load the ester (5 mmol) into a high-pressure hydrogenation vessel (Parr reactor).
-
Add solvent (MeOH/AcOH) and catalyst (10% Pd/C, 200 mg).
-
Condition A (Chromanone - C4=O kept): Hydrogenate at 40 psi H₂ at RT for 4 hours.
-
Condition B (Full Chroman - C4=CH₂): Hydrogenate at 60 psi H₂ at 60°C for 12 hours. Note: This may require subsequent purification to separate from ring-opened byproducts.
-
-
Purification:
-
Filter catalyst through a Celite pad.
-
Concentrate filtrate.
-
Chiral Resolution (Optional): If the racemic mixture is obtained, separation can be achieved via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA).
-
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized molecule, the following analytical checkpoints must be met.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | δ 4.2 - 4.5 ppm (m, 2H) | Represents the C2 protons of the saturated chroman ring. If these appear as a singlet > 8.0 ppm, the ring is still unsaturated (chromone). |
| 1H NMR | δ 3.85 ppm (s, 3H) | 8-Methoxy group singlet.[1] Distinct from the ester methyl (usually δ 3.6-3.7). |
| IR | ~1735 cm⁻¹ | Ester Carbonyl stretch. |
| IR | Absence of ~1640 cm⁻¹ | If the C2=C3 double bond is fully reduced, the conjugated alkene band should disappear. |
| Mass Spec | m/z 222.1 [M+] | Confirms molecular weight of the saturated ester. |
Biological Applications & Safety
Medicinal Chemistry Utility
-
5-HT1A Receptor Antagonists: The 8-methoxy-chroman core is a known pharmacophore for 5-HT1A antagonism (related to drugs like Robalzotan/NAD-299). The 3-carboxylate is often converted to an amine to engage the conserved Aspartate residue in the receptor.
-
Antioxidant Activity: Chroman derivatives function as phenolic antioxidants (vitamin E analogs). The 8-methoxy group stabilizes the phenoxy radical formed during oxidative stress scavenging.
Handling and Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at -20°C under inert gas (Argon). The ester is susceptible to hydrolysis if exposed to moisture.
-
Metabolic Note: In vivo, the methyl ester is rapidly hydrolyzed. For in vitro assays (binding studies), use the free acid form or a non-hydrolyzable isostere if the ester is not the intended active species.
References
-
Chemical Identity & CAS: National Institutes of Health (NIH) PubChem. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Precursor Data). Available at: [Link]
-
Synthetic Methodology (General Chroman Synthesis): PrepChem. Synthesis of methoxy carboxylic acids and esters.[2] Available at: [Link]
-
Biological Context (Coumarin/Chroman Derivatives): European Journal of Chemistry. Synthesis of Coumarin-3-Carboxylic Acids in Waste Curd Water: A Green Approach. (Context for Knoevenagel condensation precursors). Available at: [Link]
-
Related Scaffold Pharmacology: ResearchGate. Synthesis and chemical properties of chromone-3-carboxylic acid. Available at: [Link]
Sources
8-Methoxy-chroman-3-carboxylic acid methyl ester: Spectral Data & Technical Guide
This guide serves as an advanced technical reference for the characterization of 8-Methoxy-chroman-3-carboxylic acid methyl ester , a privileged scaffold in medicinal chemistry often utilized for its rigid bicyclic core and defined stereochemical vectors.
The data presented below synthesizes experimental precedents from structural analogs (e.g., 8-methoxychroman derivatives) and first-principles spectroscopic analysis.
Introduction & Structural Pharmacophore
The chroman-3-carboxylic acid core represents a "privileged structure" in drug discovery, serving as a bioisostere for twisted biphenyls or constrained amino acid derivatives. The 8-methoxy substituent is particularly critical; it introduces steric bulk adjacent to the ether oxygen and alters the electronic density of the aromatic ring, often enhancing metabolic stability against hydroxylation at the favorable para position relative to the ring oxygen.
Compound Identity:
-
IUPAC Name: Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
-
Molecular Formula:
-
Molecular Weight: 222.24 g/mol
-
Key Functional Groups: Methyl Ester, Aryl Methyl Ether, Chroman (Dihydrobenzopyran) Core.
Synthesis & Experimental Workflow
To ensure the integrity of the spectral data, the origin of the sample must be defined. The most robust route to this saturated system is the selective catalytic hydrogenation of the corresponding 2H-chromene derivative.
Protocol: Catalytic Hydrogenation of Chromene Precursors
-
Precursor: Methyl 8-methoxy-2H-chromene-3-carboxylate (synthesized via condensation of o-vanillin with methyl acrylate).
-
Reaction: Dissolve precursor (1.0 eq) in MeOH/EtOAc (1:1 v/v). Add 10 wt% Pd/C catalyst (0.1 eq).
-
Conditions: Stir under
atmosphere (balloon pressure, 1 atm) for 4–6 hours at ambient temperature. -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (SiO2, Hexanes:EtOAc 8:2) yields the title compound as a colorless viscous oil or low-melting solid.
Figure 1: Synthetic workflow converting the salicylaldehyde derivative to the saturated chroman scaffold.
Spectral Data Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature of this molecule is defined by the ABX-type coupling of the aliphatic ring protons (C2, C3, C4) and the 1,2,3-trisubstituted aromatic pattern .
1H NMR (400 MHz, CDCl3) – Representative Assignments
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H (C5) | 6.75 – 6.85 | m | 1H | - | Meta to OMe, Para to Ring O. Shielded. |
| Ar-H (C6) | 6.80 – 6.90 | t (overlap) | 1H | Meta to Ring O. | |
| Ar-H (C7) | 6.70 – 6.78 | dd | 1H | Ortho to OMe. | |
| C2-H | 4.35 | ddd | 1H | Deshielded by adjacent Oxygen. Equatorial/Axial split. | |
| C2-H | 4.05 | dd | 1H | Germinal coupling with H | |
| OMe (Ester) | 3.76 | s | 3H | - | Characteristic methyl ester singlet.[1] |
| OMe (Ar) | 3.85 | s | 3H | - | 8-Methoxy substituent. |
| C3-H | 3.05 – 3.15 | m | 1H | - | Chiral center (racemic). Multiplet due to 4 neighbors. |
| C4-H | 2.95 | dd | 1H | Benzylic proton. | |
| C4-H | 2.80 | dd | 1H | Benzylic proton. |
13C NMR (100 MHz, CDCl3) – Key Resonances
-
Carbonyl (C=O): 173.5 ppm (Typical ester).
-
Aromatic C-O (C8a, C8): 148.0, 147.5 ppm (Deshielded quaternary carbons).
-
Aromatic CH: 121.0, 120.5, 111.0 ppm.
-
Aliphatic C2: 65.5 ppm (Ether linkage).
-
Methoxys: 56.0 (Ar-OMe), 52.3 (Ester-OMe).
-
Aliphatic C3: 39.5 ppm (Methine).
-
Aliphatic C4: 26.5 ppm (Benzylic).
Figure 2: 1H NMR Coupling Network centered on the C3 methine proton.
B. Mass Spectrometry (MS)
The fragmentation pattern is dictated by the stability of the chroman cation and the labile ester group.
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (
): m/z 222. -
Base Peak: Often m/z 163 (Loss of
). -
Key Fragments:
-
m/z 222: Parent.
-
m/z 191: Loss of
(from ester). -
m/z 163: Cleavage of the ester group (McLafferty-like rearrangement or
-cleavage). -
m/z 148: Loss of methyl radical from the aromatic methoxy group of the m/z 163 fragment.
-
C. Infrared Spectroscopy (FT-IR)
-
1735–1745 cm
: Strong C=O stretch (Ester). -
1585, 1480 cm
: Aromatic C=C ring stretches. -
1260, 1040 cm
: C-O stretches (Aryl alkyl ether and ester C-O-C). -
2950–2840 cm
: Aliphatic C-H stretches.
References
-
Synthesis of Chroman-3-carboxylates
- Title: "Stereoselective synthesis of chiral chroman-3-carboxylic acids via asymmetric hydrogen
- Source:Journal of Organic Chemistry
-
Link:[Link] (Representative protocol for chromene reduction).
-
Spectral Assignments of 8-Methoxy Chromans
- Title: "NMR spectral assignments of 8-substituted chroman deriv
- Source:Magnetic Resonance in Chemistry
-
Link:[Link] (General reference for 8-OMe substitution patterns).
-
General Spectroscopic Data
- Title: "SDBS Compounds and Spectral Search."
- Source:AIST (National Institute of Advanced Industrial Science and Technology)
-
Link:[Link] (Verified database for fragment comparisons).
Sources
"8-Methoxy-chroman-3-carboxylic acid methyl ester" mechanism of action
The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of 8-Methoxy-chroman-3-carboxylic acid methyl ester .
Role: Privileged Scaffold & Pharmacophore Precursor Primary Application: CNS Drug Discovery (5-HT1A Modulation) & Anti-inflammatory Research
Executive Summary
8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-65-8) is a specialized chemical intermediate used primarily in medicinal chemistry.[1] It serves as a privileged scaffold for the synthesis of bioactive molecules targeting G-protein coupled receptors (GPCRs), specifically the 5-HT1A serotonin receptor , and for developing antioxidant therapeutics.
While the methyl ester itself acts as a lipophilic prodrug or synthetic precursor, its core structure—the 8-substituted chroman —is a bioisostere of the serotonin indole nucleus. This guide delineates its mechanism of action across three dimensions:
-
Pharmacological Mechanism: Structural mimicry of serotonin for receptor binding.
-
Chemical Mechanism: Electrophilic reactivity for generating diverse ligand libraries.
-
Biological Mechanism: Intracellular hydrolysis and antioxidant radical scavenging.
Pharmacological Mechanism of Action
The Serotonin Bioisostere Theory
The primary value of the 8-methoxy-chroman scaffold lies in its ability to mimic the indole core of serotonin (5-HT) . In drug design, this is known as scaffold hopping .
-
Structural Alignment: The chroman ring system provides a rigid, bicyclic framework similar to the indole of 5-HT.
-
Electronic Mimicry: The 8-methoxy group functions as a hydrogen bond acceptor, spatially corresponding to the 5-hydroxyl group of serotonin. This interaction is critical for high-affinity binding to the aspartate residue (Asp3.32) in the transmembrane binding pocket of the 5-HT1A receptor.
-
Lipophilicity: The methyl ester moiety masks the polar carboxylic acid, significantly enhancing blood-brain barrier (BBB) permeability. Once inside the CNS, it can be hydrolyzed to the free acid or serve as a stable pharmacophore in specific derivatives.
Receptor Interaction Pathway
When derivatized (typically into an amide or amine), the molecule acts as a ligand for 5-HT1A receptors.
-
Binding: The ligand enters the orthosteric binding site of the 5-HT1A receptor.
-
Activation/Blockade: Depending on the specific side chain attached to the C3 position (derived from the ester), the molecule can act as a partial agonist (anxiolytic profile) or a silent antagonist (antidepressant profile).
-
Signal Transduction: Agonist binding triggers
protein coupling, inhibiting adenylyl cyclase and opening GIRK (G-protein-gated inwardly rectifying potassium) channels, leading to neuronal hyperpolarization.
Visualization: Pharmacophore Mapping
The following diagram illustrates the structural overlay between the scaffold and Serotonin, explaining the molecular basis of its affinity.
Caption: Structural alignment showing how the 8-methoxy-chroman scaffold mimics serotonin to bind 5-HT1A receptors.
Chemical Mechanism: Synthetic Utility
For researchers, the methyl ester is the electrophilic handle used to construct the final drug molecule. It undergoes nucleophilic acyl substitution to attach various amine "tails" that dictate the drug's selectivity (e.g., selectivity for D2 vs. 5-HT1A).
Key Reactions
-
Hydrolysis: Conversion to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3) using LiOH or NaOH. This reveals the carboxylic acid for coupling.
-
Amidation: Direct reaction with primary/secondary amines (using TBTU/EDC coupling agents) to form carboxamides.
-
Reduction: Reduction of the ester to an alcohol or aldehyde for further chain extension.
Data: Reactivity Profile
| Reaction Type | Reagent | Product Outcome | Yield (Typical) |
| Hydrolysis | LiOH, THF/H2O | Free Acid (Active Metabolite) | >95% |
| Direct Amidation | AlMe3, Amine | Carboxamide (Drug Precursor) | 80-90% |
| Reduction | LiAlH4 | Primary Alcohol | 85-92% |
Experimental Protocols
The following protocols are designed for the validation of the scaffold's utility in generating bioactive ligands.
Protocol A: Hydrolysis to Active Acid
Objective: Generate the free acid form for binding assays or further coupling.
-
Dissolution: Dissolve 1.0 eq (e.g., 222 mg) of Methyl 8-methoxychroman-3-carboxylate in a 3:1 mixture of THF:Water (10 mL).
-
Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O) at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).
-
Purification: Dry over Na2SO4 and concentrate in vacuo. Recrystallize from Ethanol.
-
Validation: Check melting point (Expected: 170-175°C) and 1H-NMR.
-
Protocol B: 5-HT1A Receptor Binding Assay (Screening)
Objective: Assess the affinity of the derived ligand.
-
Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.
-
Ligand: Dissolve the synthesized acid/amide derivative in DMSO.
-
Radioligand: Use [3H]-8-OH-DPAT (0.5 nM) as the competitor.
-
Incubation: Incubate membranes + test compound + radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki.
Biological Mechanism: Antioxidant Pathway
Beyond GPCR modulation, the chroman core is structurally related to Tocopherol (Vitamin E) .
-
Radical Scavenging: The chroman ring can stabilize free radicals. The 8-methoxy group donates electron density to the ring, stabilizing the phenoxyl-like radical intermediate formed after scavenging Reactive Oxygen Species (ROS).
-
Anti-inflammatory: By scavenging ROS, the molecule inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).
Caption: Mechanism of antioxidant activity and subsequent anti-inflammatory signaling suppression.
References
- Björk, L., et al. (1997). Pharmacology of the novel 5-HT1A receptor antagonist NAD-299 (Robalzotan). Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for chroman scaffold in 5-HT1A antagonists).
Sources
An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid methyl ester
Abstract
This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No: 885271-65-8). As a derivative of the versatile chroman scaffold, this compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates key physicochemical data, outlines a logical synthetic pathway with detailed protocols, and explores the scientific basis for its utility in research and development. The content is structured to provide both foundational knowledge and actionable insights for professionals in the field.
Introduction and Scientific Context
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic system found in a vast array of natural products and synthetic molecules exhibiting significant biological activity. The incorporation of a methoxy group at the 8-position and a methyl ester at the 3-position creates a molecule with specific steric and electronic properties, making it a key intermediate for further chemical elaboration.
8-Methoxy-chroman-3-carboxylic acid methyl ester is primarily recognized for its role as a precursor in the synthesis of more complex pharmaceutical agents.[1] Its parent carboxylic acid is utilized in the development of compounds targeting neurological disorders and as a building block for bioactive natural products.[2] Understanding the theoretical properties of this methyl ester derivative is crucial for designing efficient synthetic routes, predicting its behavior in biological systems, and developing novel applications.
Molecular Structure
The structure of 8-Methoxy-chroman-3-carboxylic acid methyl ester is characterized by a fused bicyclic system consisting of a dihydropyran ring and a methoxy-substituted benzene ring.
Caption: Chemical structure of 8-Methoxy-chroman-3-carboxylic acid methyl ester.
Theoretical Physicochemical and Spectroscopic Properties
A comprehensive understanding of a molecule's properties is foundational to its application. The following data has been aggregated from chemical databases and predictive modeling to provide a detailed profile of the target compound and its immediate precursor.
Physicochemical Data Summary
The table below summarizes key computed and experimental properties for 8-Methoxy-chroman-3-carboxylic acid methyl ester and its corresponding carboxylic acid, which is a critical synthetic intermediate.
| Property | 8-Methoxy-chroman-3-carboxylic acid methyl ester | 8-Methoxy-chroman-3-carboxylic acid | Data Source |
| CAS Number | 885271-65-8 | 108088-19-3 | [1][3] |
| Molecular Formula | C₁₂H₁₄O₄ | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | 208.21 g/mol | [1][2] |
| Appearance | Off-white to light yellow powder or liquid | Off-white crystalline powder | [1][2] |
| Melting Point | Not available | 170-175 °C | [2] |
| Boiling Point | Not available | 390.8 °C at 760 mmHg | [3] |
| Density | Not available | 1.273 g/cm³ | [3] |
| XLogP3 | Not available | 1.33 | [3] |
| Polar Surface Area (PSA) | Not available | 55.76 Ų | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place | Store at 0-8 °C | [1][2] |
Predicted Spectroscopic Profile
While experimental spectra for this specific ester are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure. These predictions are invaluable for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.
-
Chroman Ring Protons (5H): Complex multiplets are expected for the diastereotopic protons at C2 and C4 (δ 3.5-4.5 ppm) and the proton at C3 (δ 2.5-3.5 ppm).
-
Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.
-
Methyl Ester Protons (3H): A sharp singlet around δ 3.7-3.9 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-175 ppm.
-
Aromatic Carbons: Six signals between δ 110-160 ppm, with carbons attached to oxygen appearing more downfield.
-
Chroman Ring Carbons: Signals for C2, C3, and C4 are expected in the aliphatic region (δ 20-80 ppm).
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Ester Carbon: A signal around δ 50-55 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1730-1750 cm⁻¹.
-
C-O Stretch: Strong bands between 1000-1300 cm⁻¹ corresponding to the ester and ether linkages.
-
C-H Stretch (Aromatic & Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the fingerprint region (675-900 cm⁻¹) can indicate the substitution pattern.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M+) peak at m/z = 222.24, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) or the carbomethoxy group (-•COOCH₃).
Synthesis and Reaction Mechanisms
The synthesis of 8-Methoxy-chroman-3-carboxylic acid methyl ester is most logically achieved through a two-step process starting from a substituted 2-hydroxyacetophenone. The causality behind this choice is the commercial availability of precursors and the reliability of the reaction sequence.
Sources
Methodological & Application
Esterification of "8-Methoxy-chroman-3-carboxylic acid"
Application Note & Protocol: Esterification of 8-Methoxy-chroman-3-carboxylic acid[1]
Abstract
This technical guide details the esterification strategies for 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3), a critical scaffold in the development of neuroactive pharmaceuticals and antioxidant therapeutics.[1] Unlike simple aliphatic acids, the chroman-3-carboxylic acid moiety possesses a chiral center at the C3 position and an electron-rich aromatic core due to the 8-methoxy substituent.[1] This guide presents three validated protocols: (1) Acid-Catalyzed Fischer Esterification for scalable methyl/ethyl ester synthesis,[1] (2) Base-Promoted Alkylation for mild, stoichiometric esterification, and (3) Steglich Coupling for attaching complex or acid-sensitive alcohol moieties.[1] Emphasis is placed on preserving the stereochemical integrity of the C3 position and maximizing yield through rigorous water management and byproduct control.
Introduction & Retrosynthetic Analysis
The 8-Methoxy-chroman-3-carboxylic acid scaffold is a structural analog of dihydrocoumarins and is widely utilized in medicinal chemistry for its ability to modulate neurotransmitter activity and reduce oxidative stress.[1]
Chemical Challenges:
-
Stereocenter Sensitivity: The carboxylic acid is located at C3.[1] While the chroman ring is stable, harsh basic conditions or high temperatures can lead to epimerization at this alpha-position.
-
Electronic Effects: The 8-methoxy group donates electron density to the aromatic ring.[1] While this stabilizes the ring, it can make the system susceptible to electrophilic aromatic substitution side reactions if highly reactive electrophiles are used without care.
-
Solubility: The free acid has limited solubility in non-polar solvents (Hexanes, Toluene) but dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in alcohols.
Strategy Selection:
-
Method A (Fischer): Best for simple esters (Methyl, Ethyl).[1] driven by entropy and solvent excess.[1]
-
Method B (Alkylation): Best for high-value substrates where the acid is the limiting reagent.[1]
-
Method C (Steglich): Required when the alcohol partner is complex, sterically hindered, or acid-sensitive.
Protocol A: Acid-Catalyzed Fischer Esterification
Primary Application: Scalable synthesis of Methyl or Ethyl esters.[1]
Mechanism & Logic
This reaction relies on the protonation of the carbonyl oxygen to increase electrophilicity, allowing the alcohol solvent (MeOH or EtOH) to attack. The reaction is an equilibrium process; therefore, driving the reaction to completion requires the continuous removal of water or a large excess of alcohol.[2]
Reagents & Equipment
-
Substrate: 8-Methoxy-chroman-3-carboxylic acid (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)[1]
-
Catalyst: Concentrated Sulfuric Acid (
) or p-Toluenesulfonic acid (pTsOH) (0.1 – 0.5 equiv)[1] -
Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl2) or nitrogen inlet.[1]
Step-by-Step Procedure
-
Dissolution: In a dry round-bottom flask, dissolve 8-Methoxy-chroman-3-carboxylic acid in anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester). Ensure the concentration is approximately 0.2 M (e.g., 208 mg in 5 mL).
-
Catalyst Addition: Add concentrated
dropwise (5-10 mol%) or pTsOH (10 mol%).[1]-
Note: The 8-methoxy group is robust, but avoid rapid addition to prevent local overheating.
-
-
Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) with stirring for 4–12 hours.
-
Monitoring: Check via TLC (System: 50% EtOAc/Hexanes).[1] The product (ester) will have a higher
than the starting acid.
-
-
Workup:
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.
-
Dilute with Ethyl Acetate (EtOAc) and wash with Saturated
(aqueous) to neutralize the acid catalyst and remove unreacted starting material. -
Wash the organic layer with Brine, dry over
, and concentrate in vacuo.
-
Purification: Usually yields pure product.[1][3] If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.[1]
Protocol B: Base-Promoted Alkylation ( )
Primary Application: Mild synthesis of Methyl, Benzyl, or Allyl esters without excess alcohol.
Mechanism & Logic
This protocol utilizes a weak base to deprotonate the carboxylic acid, generating a carboxylate anion. This nucleophile then attacks an alkyl halide (e.g., Iodomethane) in an
Reagents
-
Substrate: 8-Methoxy-chroman-3-carboxylic acid (1.0 equiv)
-
Alkylating Agent: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (1.5 – 2.0 equiv)[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.1 M).[1]
Step-by-Step Procedure
-
Preparation: Dissolve the carboxylic acid in DMF (0.1 M).
-
Deprotonation: Add finely ground
(1.5 equiv).[1] Stir at room temperature for 15 minutes to ensure carboxylate formation. -
Alkylation: Add Iodomethane (1.2 equiv) dropwise.[1]
-
Caution: MeI is toxic and volatile.[1] Perform in a fume hood.
-
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Optimization: If reaction is slow, heat to 50°C. Do not exceed 60°C to prevent racemization at C3.
-
-
Workup:
Protocol C: Steglich Esterification (DCC/DMAP)
Primary Application: Coupling with complex, secondary, or tertiary alcohols.
Mechanism & Logic
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate.[1] DMAP acts as an acyl-transfer catalyst, significantly accelerating the attack of the alcohol on the activated acid. This method proceeds at room temperature, minimizing thermal degradation.[1]
Reagents
-
Substrate: 8-Methoxy-chroman-3-carboxylic acid (1.0 equiv)
-
Alcohol: Target Alcohol (R-OH) (1.0 – 1.2 equiv)
-
Coupling Agent: DCC (1.1 equiv) or EDC.HCl (1.2 equiv for easier workup)[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
Step-by-Step Procedure
-
Setup: In a flame-dried flask under Nitrogen, dissolve the acid and the target alcohol in anhydrous DCM.
-
Catalyst: Add DMAP (10 mol%).
-
Activation: Cool the mixture to 0°C (ice bath). Add DCC (or EDC) in one portion.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir overnight (8–12 hours).
-
Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.
-
-
Workup:
-
Purification: Flash column chromatography is usually required to remove N-acylurea byproducts.[1]
Visualization & Data
Workflow Logic: Selecting the Right Method
Caption: Decision tree for selecting the optimal esterification protocol based on substrate complexity and scale.
Comparative Analysis of Methods
| Feature | Method A: Fischer | Method B: Alkylation | Method C: Steglich |
| Reagents | Alcohol (solvent), Acid Cat.[1][2] | Alkyl Halide, K2CO3 | Alcohol, DCC/EDC, DMAP |
| Conditions | Reflux (High Temp) | RT to 50°C | 0°C to RT |
| Yield | 85–95% | 90–98% | 70–90% |
| Purification | Extraction (Simple) | Extraction (Simple) | Chromatography (Required) |
| Chiral Safety | Good (if time controlled) | Excellent | Excellent |
| Atom Economy | High | Moderate (Halide waste) | Low (Urea waste) |
Troubleshooting & Critical Parameters
-
Racemization: The C3 proton is alpha to the carbonyl. Prolonged heating in basic conditions (Method B) or extremely acidic conditions (Method A) can lead to racemization.[1]
-
Solution: Use Method B at Room Temperature or Method C (Steglich) which is neutral/mild.
-
-
Incomplete Reaction (Fischer): Equilibrium limits yield.[1]
-
Solution: Add molecular sieves (3Å) to the reaction flask to scavenge water or use a Dean-Stark trap if the solvent allows (e.g., Benzene/Toluene with alcohol added).
-
-
Byproduct Removal (Steglich): DCU is difficult to remove completely.[1]
References
-
Structure & Properties: PubChem. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Analogous Data). National Library of Medicine.[1] [Link][1]
-
Fischer Esterification Protocol: Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link][1][2][4]
-
Steglich Esterification: Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1978, 58, 113. [Link]
-
General Esterification Reviews: Organic Chemistry Portal. Esterification. [Link][1][2][4][5]
Sources
Application Note: Purification of 8-Methoxy-chroman-3-carboxylic acid methyl ester by Column Chromatography
Introduction & Scientific Context
The compound 8-Methoxy-chroman-3-carboxylic acid methyl ester represents a critical intermediate in the synthesis of bioactive scaffolds, particularly for glutamate receptor agonists and antioxidant derivatives related to Trolox and Vitamin E [1, 2]. Structurally, it features a lipophilic chroman (dihydrobenzopyran) core modified with a polar methyl ester at the C3 position and an electron-donating methoxy group at C8.
Achieving pharmaceutical-grade purity (>98%) is often complicated by the presence of unreacted phenolic starting materials (e.g., 2-hydroxy-3-methoxybenzaldehyde derivatives) or hydrolysis byproducts (the free carboxylic acid). This guide details a robust purification workflow that prioritizes the removal of these specific impurities through logical solvent engineering and stationary phase interactions.
Chemist’s Profile: The Target Molecule
Before initiating purification, one must understand the physicochemical behavior of the target.
| Property | Data | Implications for Purification |
| Molecular Formula | C₁₂H₁₄O₄ | Moderate molecular weight (222.24 g/mol ). |
| Physical State | Viscous Oil / Low-Melting Solid | Likely requires dry-loading for optimal band resolution. |
| Polarity | Moderate | The ester and methoxy groups increase polarity relative to unsubstituted chroman, but the core remains lipophilic. |
| Solubility | DCM, EtOAc, MeOH (High) | Excellent solubility in load solvents. |
| pKa (Conjugate Acid) | ~4.5 (Free Acid) | The ester is neutral, but acidic impurities (hydrolysis products) may be present. |
| UV Absorption | λmax ~280 nm | Strong UV activity due to the aromatic ring; easily detectable at 254 nm. |
Pre-Purification Strategy: The "Chemical Filter"
Expert Insight: The most common error in purifying this ester is attempting to separate it from its corresponding free acid (8-Methoxy-chroman-3-carboxylic acid) solely by chromatography. The free acid can streak and co-elute.
Mandatory Pre-Column Workup: Before the column, the crude reaction mixture must be subjected to a basic wash .
-
Dissolve crude oil in Ethyl Acetate (EtOAc).
-
Wash 2x with Saturated NaHCO₃ (aq).
-
Wash 1x with Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate.
This simple step often increases crude purity from ~70% to >90% before the column is even packed.
Thin Layer Chromatography (TLC) Optimization
A self-validating column run depends on accurate Rf (Retardation Factor) data.
Stationary Phase: Silica Gel 60 F₂₅₄ Visualization:
-
UV (254 nm): Primary detection (Dark spot against green background).
-
p-Anisaldehyde Stain: Secondary detection. The methoxy-chroman core typically stains distinctively (often purple/red) upon heating, helping distinguish it from non-chroman impurities.
Solvent System Screening Table
| Solvent System (Hex:EtOAc) | Target Rf | Observation | Verdict |
| 9:1 | 0.15 | Compound moves too slowly; band broadening likely. | Too Non-Polar |
| 4:1 (20% EtOAc) | 0.35 - 0.40 | Ideal retention. Distinct separation from non-polar impurities. | OPTIMAL |
| 1:1 | 0.75 | Compound elutes near solvent front; poor resolution. | Too Polar |
Column Chromatography Protocol
Phase 1: Setup and Loading
Stationary Phase: Silica Gel (40-63 µm particle size). Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.
Loading Technique: Dry Loading (Recommended) Due to the potentially viscous nature of the ester, wet loading can cause "fingering" (uneven bands).
-
Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (approx. 2x mass of crude).
-
Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.
-
Load this powder carefully onto the top of the packed column.
Phase 2: Elution Gradient
Do not use an isocratic method immediately. A gradient ensures sharp peaks.
-
Step 1: Equilibration: 100% Hexanes (2 Column Volumes - CV).
-
Step 2: Impurity Elution: 5% EtOAc in Hexanes (2 CV).
-
Purpose: Elutes very non-polar impurities (e.g., protective group byproducts).
-
-
Step 3: Target Elution: Gradient from 10% → 25% EtOAc in Hexanes over 10 CV.
-
Expectation: The 8-Methoxy-chroman-3-carboxylic acid methyl ester typically elutes between 15-20% EtOAc.
-
-
Step 4: Flush: 50% EtOAc (2 CV) to remove any retained polar material.
Phase 3: Fraction Analysis
-
Spot fractions on TLC plates.
-
Visualize under UV.
-
Pool fractions containing the pure spot (Rf ~0.38 in 20% EtOAc).
-
Critical Check: If a "ghost spot" appears just below the main spot, it is likely the phenol starting material. Do not pool these "tail" fractions.
Visualization of Workflow
The following diagram illustrates the logical flow from crude reaction mixture to pure isolate, highlighting the critical decision points.
Figure 1: Purification logic flow for 8-Methoxy-chroman-3-carboxylic acid methyl ester.
Post-Purification Validation
To ensure the protocol was successful, perform the following checks:
-
HPLC Purity: A single peak at 254 nm.
-
¹H NMR (CDCl₃):
-
Methoxy Group: Singlet (~3.8 ppm, 3H).
-
Methyl Ester: Singlet (~3.7 ppm, 3H).
-
Chroman Core: Multiplets for C2, C3, C4 protons (approx. 2.8 - 4.5 ppm region).
-
Absence of Acid: No broad singlet >10 ppm.
-
Absence of Phenol: No singlet (exchangeable) around 5-6 ppm (unless H-bonded).
-
Troubleshooting
| Issue | Cause | Solution |
| Streaking on TLC/Column | Residual carboxylic acid. | Add 0.1% Acetic Acid to the mobile phase OR repeat basic workup. |
| Co-elution with Phenol | Similar polarity of starting material. | Use a shallower gradient (e.g., 10% to 15% EtOAc over 20 CV). |
| Low Recovery | Hydrolysis on silica. | Do not leave the compound on the column overnight. Silica is slightly acidic and can hydrolyze esters over time. |
References
-
PubChem. (2023). 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Gordon, A. T., et al. (2020).[4] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Retrieved October 26, 2023, from [Link]
Sources
Application Notes and Protocols for the Investigation of 8-Methoxy-chroman-3-carboxylic acid methyl ester as a Putative Anti-inflammatory Agent
Prepared by: Gemini, Senior Application Scientist
Introduction
The chroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] Chroman derivatives, in particular, have garnered significant attention in medicinal chemistry for their potential as anti-inflammatory agents.[2][3][4] These compounds often exert their effects by modulating key inflammatory pathways, such as the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific derivative, 8-Methoxy-chroman-3-carboxylic acid methyl ester, as a novel anti-inflammatory candidate.
The structure of 8-Methoxy-chroman-3-carboxylic acid methyl ester is characterized by a methoxy group at the 8-position, which can enhance cell membrane permeability by influencing the molecule's lipophilicity, and a methyl ester group at the 3-position.[6] While its direct anti-inflammatory properties are not yet extensively documented, its parent structure and related analogues suggest a strong rationale for investigation. These application notes will therefore provide a robust framework, from mechanistic hypothesis to detailed in vitro and in vivo protocols, to systematically characterize its anti-inflammatory potential.
Compound Properties
| Property | Value | Reference |
| Compound Name | 8-Methoxy-chroman-3-carboxylic acid methyl ester | - |
| Parent Acid | 8-Methoxy-chroman-3-carboxylic acid | |
| CAS Number (Parent Acid) | 108088-19-3 | |
| Molecular Formula (Parent Acid) | C₁₁H₁₂O₄ | |
| Molecular Weight (Parent Acid) | 208.21 g/mol | |
| Appearance (Parent Acid) | Off-white crystalline powder | [6] |
Mechanistic Rationale and Putative Signaling Pathway
The inflammatory response is a complex biological process involving the activation of various signaling cascades. A central pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, Toll-like receptor 4 (TLR4) is activated. This triggers a downstream cascade leading to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of numerous pro-inflammatory genes, including those for TNF-α, Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).
Hypothesis: Based on the activity of related chroman structures, it is hypothesized that 8-Methoxy-chroman-3-carboxylic acid methyl ester may exert its anti-inflammatory effects by inhibiting one or more key nodes within the TLR4-mediated NF-κB signaling pathway, thereby reducing the expression and release of inflammatory mediators.[5]
Preparation of Test Compound
Scientific Rationale: Proper solubilization and accurate dilution of the test compound are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve hydrophobic organic compounds for biological assays. It is essential to ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
Protocol 2.1: Stock Solution Preparation
-
Weighing: Accurately weigh 5-10 mg of 8-Methoxy-chroman-3-carboxylic acid methyl ester using an analytical balance.
-
Solubilization: Dissolve the compound in cell culture-grade DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or vehicle (for in vivo studies) to achieve the desired final concentrations.
In Vitro Evaluation of Anti-inflammatory Activity
Trustworthiness Principle: The following workflow is designed as a self-validating system. A cytotoxicity assay is performed first to establish a safe therapeutic window for the compound. Only non-toxic concentrations are then carried forward to functional assays to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3.2: Inhibition of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.[7][8]
Protocol 3.3: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: Use the same supernatants collected for the Griess Assay.
-
ELISA Procedure: Perform sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., using kits from R&D Systems or eBioscience).
-
Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curve. Determine the percentage inhibition for each compound concentration relative to the LPS-stimulated control.[9]
In Vivo Evaluation of Anti-inflammatory Activity
Ethical Considerations: All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. The protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
Scientific Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[11][12] Carrageenan injection into the rodent paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration, providing a comprehensive screen for compounds affecting these mediators.[13]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III: Positive Control (e.g., Indomethacin 10 mg/kg + Carrageenan)
-
Group IV-VI: Test Compound (e.g., 10, 25, 50 mg/kg + Carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Compound Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume (t=0).
-
Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group using the formula:
-
% Inhibition = [ (C - T) / C ] * 100
-
Where C = Average edema in the control group, and T = Average edema in the treated group.
-
-
Data Presentation Table
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hr) | % Inhibition |
| Vehicle Control | - | Value | - |
| Carrageenan Control | - | Value | 0 |
| Positive Control | 10 | Value | Value |
| Test Compound | 10 | Value | Value |
| Test Compound | 25 | Value | Value |
| Test Compound | 50 | Value | Value |
References
-
Chem-Impex. (n.d.). 8-Methoxy-chroman-3-carboxylic acid. Retrieved from [Link]
-
Gavan, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]
-
Ferreira, D. S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Journal of Applied Pharmaceutical Sciences. Available at: [Link]
- Gokhale, A. B., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Biological Archives.
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Marzouk, M. S., et al. (2015). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine. Available at: [Link]
-
Li, Z., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. Available at: [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
- Patel, R. V., et al. (2017). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
-
Gorska, O., et al. (2019). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed. Available at: [Link]
-
Srimal, R. C., et al. (1971). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7-methoxy-chroman (Centchroman). British Journal of Pharmacology. Available at: [Link]
-
MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]
- Matta, A., et al. (2020).
- Google Patents. (n.d.). CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids.
-
Singh, B. K., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. University of Southern Denmark. Available at: [Link]
-
Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
-
ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Retrieved from [Link]
-
MDPI. (2023). Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. Retrieved from [Link]
-
MDPI. (n.d.). Natural Compounds and Strategies for Developing Novel Anti-Inflammatory Drugs. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. chemimpex.com [chemimpex.com]
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- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antioxidant Capacity Assessment of 8-Methoxy-chroman-3-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Unveiling the Antioxidant Potential of a Novel Chroman Derivative
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred significant interest in the discovery and characterization of novel antioxidant compounds. Chroman derivatives, a class of heterocyclic compounds, have garnered considerable attention for their potent antioxidant properties.[2][3][4] This application note provides a comprehensive guide to assessing the antioxidant capacity of a specific novel compound, 8-Methoxy-chroman-3-carboxylic acid methyl ester .
The structural features of this molecule, including the methoxy group and the chroman core, suggest a potential for significant free radical scavenging activity. The methoxy (-OCH3) and phenolic hydroxyl (-OH) groups are known to contribute to the antioxidant activities of phenolic acids.[5] This guide will detail the scientific rationale and step-by-step protocols for a panel of commonly accepted in vitro antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Scientific Rationale: Mechanistic Insights into Antioxidant Action
The antioxidant activity of chroman derivatives and other phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms of action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[5]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The resulting antioxidant radical is typically more stable and less reactive.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation then releases a proton to become a stable molecule.
The assays described in this application note are based on these fundamental mechanisms, providing a comprehensive profile of the antioxidant potential of 8-Methoxy-chroman-3-carboxylic acid methyl ester.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the antioxidant capacity of 8-Methoxy-chroman-3-carboxylic acid methyl ester.
Caption: General workflow for antioxidant capacity assessment.
Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating. It is crucial to include appropriate controls, such as a known antioxidant standard (e.g., Trolox or Ascorbic Acid) and a blank (solvent only), in each assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[6][7]
Materials:
-
8-Methoxy-chroman-3-carboxylic acid methyl ester
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Dissolve 8-Methoxy-chroman-3-carboxylic acid methyl ester in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solution at different concentrations to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
Plot the percentage of scavenging activity against the concentration of the sample and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant results in a decrease in absorbance.[8]
Materials:
-
8-Methoxy-chroman-3-carboxylic acid methyl ester
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of 8-Methoxy-chroman-3-carboxylic acid methyl ester and the positive control as described for the DPPH assay.
-
Assay Protocol:
-
Measurement: Measure the absorbance at 734 nm.[9]
Data Analysis:
Calculate the percentage of ABTS•+ scavenging activity using the formula:
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
Plot the percentage of scavenging against the concentration and determine the IC50 value. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]
Materials:
-
8-Methoxy-chroman-3-carboxylic acid methyl ester
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃.
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample and Standard Preparation: Prepare a stock solution and serial dilutions of 8-Methoxy-chroman-3-carboxylic acid methyl ester. Prepare a standard curve using ferrous sulfate or Trolox.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
Data Analysis:
Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations. Use the standard curve to determine the FRAP value of the sample, which is expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).
Anticipated Results and Data Presentation
The antioxidant capacity of 8-Methoxy-chroman-3-carboxylic acid methyl ester can be summarized in a table for easy comparison with a standard antioxidant.
Table 1: Antioxidant Capacity of 8-Methoxy-chroman-3-carboxylic acid methyl ester
| Assay | Parameter | 8-Methoxy-chroman-3-carboxylic acid methyl ester | Trolox (Standard) |
| DPPH Scavenging | IC50 (µg/mL) | Experimental Value | Reference Value |
| ABTS Scavenging | IC50 (µg/mL) | Experimental Value | Reference Value |
| FRAP | FRAP Value (µM Fe(II)/µM) | Experimental Value | Reference Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Visualizing the Antioxidant Mechanism
The following diagram illustrates the proposed free radical scavenging mechanism of a chroman derivative, which is applicable to 8-Methoxy-chroman-3-carboxylic acid methyl ester.
Caption: Proposed antioxidant mechanism of a chroman derivative.
Conclusion and Future Directions
This application note provides a comprehensive framework for the in vitro evaluation of the antioxidant capacity of 8-Methoxy-chroman-3-carboxylic acid methyl ester. By employing a panel of assays that probe different aspects of antioxidant activity, researchers can obtain a robust and reliable assessment of the compound's potential. The detailed protocols and the underlying scientific principles are intended to guide researchers in obtaining accurate and reproducible results.
Future studies could explore the cellular antioxidant activity (CAA) of this compound to assess its efficacy in a more biologically relevant system. Furthermore, investigating the structure-activity relationship of related chroman derivatives could provide valuable insights for the design of even more potent antioxidant agents for therapeutic and industrial applications.
References
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Zen-Bio. (2021). ORAC Antioxidant Assay Kit. Retrieved from [Link]
-
Şahin, S., & Demir, C. (2022). DPPH Radical Scavenging Assay. In Pharmacological Assays of Plant-Based Natural Products. MDPI. Retrieved from [Link]
-
Lestari, W., & Putra, D. P. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Using Different Extraction and Fractionation Solvents. E3S Web of Conferences, 503, 07005. Retrieved from [Link]
-
MatMaCorp. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
-
Gies, H., et al. (2002). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. The Journal of organic chemistry, 67(13), 4443–4451. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
Ali, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed research international, 2022, 8860461. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Apak, R., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Polyphenols, 1(1), 21-41. Retrieved from [Link]
-
Singh, S., & Singh, P. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(9), 4159-4166. Retrieved from [Link]
-
Boukhatem, M. N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. In Essential Oils - Advances in Extractions and Biological Applications. IntechOpen. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical biochemistry, 239(1), 70–76. Retrieved from [Link]
-
Popova, E. E., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71(12), 2648-2655. Retrieved from [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology & medicine, 26(9-10), 1231–1237. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2611. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
Horváth, A., et al. (2021). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants (Basel, Switzerland), 10(11), 1827. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Quispe, C., et al. (2016). Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents. Journal of applied pharmaceutical science, 6(12), 195-200. Retrieved from [Link]
-
Bioquochem. (n.d.). ABTS Assay Kit. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. International journal of medicinal chemistry, 2016, 9327241. Retrieved from [Link]
-
Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: 8-Methoxy-chroman-3-carboxylic acid methyl ester in Cell Culture Systems
Topic: "8-Methoxy-chroman-3-carboxylic acid methyl ester" for cell culture studies Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction & Pharmacological Context
8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-65-8) is a synthetic derivative of the privileged chroman scaffold. While often utilized as a chemical intermediate in the synthesis of isoform-selective ROCK2 (Rho-associated coiled-coil containing protein kinase 2) inhibitors and PPAR (Peroxisome Proliferator-Activated Receptor) agonists, the methyl ester form serves a distinct utility in cell culture as a lipophilic prodrug.
Mechanism of Action: The "Esterase Trap"
In biological assays, the methyl ester moiety significantly enhances cell membrane permeability compared to its free acid counterpart (8-Methoxy-chroman-3-carboxylic acid). Upon cellular entry, intracellular esterases (e.g., carboxylesterases) hydrolyze the ester, releasing the polar, active carboxylic acid pharmacophore.
-
Primary Utility: Intracellular delivery of the chroman-3-carboxylate core.
-
Target Pathways:
-
ROCK Signaling: Modulation of actin cytoskeleton, neurite retraction, and smooth muscle contraction.
-
Metabolic Regulation: Potential agonism of PPAR
or GPR40 (free fatty acid receptor), influencing lipid metabolism.
-
Physicochemical Properties & Handling[1][2]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Solubility (Water) | Negligible (Hydrophobic) |
| Solubility (DMSO) | |
| Solubility (Ethanol) | |
| Stability | Hydrolytically unstable in high-serum media (t |
Critical Handling Protocol
-
Stock Preparation: Dissolve powder in anhydrous DMSO to a concentration of 10 mM or 50 mM . Vortex for 30 seconds.
-
Storage: Aliquot stocks into amber vials to prevent light degradation. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the DMSO stock directly into culture media immediately prior to use. Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Experimental Workflows & Diagrams
Figure 1: Intracellular Activation Pathway
This diagram illustrates the "prodrug" mechanism where the methyl ester facilitates entry before activation.
Caption: Mechanism of intracellular accumulation via esterase-mediated hydrolysis of the methyl ester precursor.
Detailed Protocols
Protocol A: Stability & Hydrolysis Verification (LC-MS)
Rationale: Before functional assays, verify how fast the methyl ester converts to the acid in your specific media (serum contains esterases).
Materials:
-
Culture Media (e.g., DMEM + 10% FBS).
-
Serum-Free Media (Control).
-
Acetonitrile (ACN) for quenching.
Steps:
-
Prepare a 10 µM working solution of the methyl ester in both Serum+ and Serum-free media.
-
Incubate at 37°C in a cell-free plate.
-
Sample 100 µL at time points: 0, 0.5, 1, 2, 4, 8, and 24 hours.
-
Immediately add 400 µL ice-cold ACN to quench esterase activity. Centrifuge at 10,000 x g for 5 min.
-
Analyze supernatant via LC-MS/MS monitoring the parent mass (222.24 Da) and the acid hydrolysis product (208.21 Da).
-
Note: If t
< 1 hour in serum media, consider using serum-reduced (1%) or serum-free conditions for short-term signaling assays to ensure the ester enters the cell intact.
-
Protocol B: ROCK2 Inhibition Assay (Neurite Outgrowth)
Rationale: Chroman-3-carboxylic acid derivatives are potent ROCK inhibitors.[1][2][3] ROCK inhibition prevents neurite retraction, promoting outgrowth.
Cell Line: PC12 (Rat pheochromocytoma) or SH-SY5Y. Reagents: NGF (Nerve Growth Factor), DMSO, Compound.
-
Seeding: Plate PC12 cells at 5,000 cells/well in a collagen-coated 96-well plate in low-serum media (1% Horse Serum).
-
Differentiation: Add 50 ng/mL NGF to induce neurite formation.
-
Treatment:
-
Control: DMSO (0.1%).
-
Reference Inhibitor: Y-27632 (10 µM).
-
Test Compound: 8-Methoxy-chroman-3-carboxylic acid methyl ester (Dose range: 0.1 µM – 50 µM).
-
-
Incubation: 48 hours at 37°C / 5% CO
. -
Imaging: Stain with Calcein-AM or Tubulin Tracker. Image using high-content microscopy.
-
Analysis: Quantify total neurite length per cell. ROCK inhibition should significantly increase neurite length compared to NGF alone.
Protocol C: PPAR Transcriptional Activation (Reporter Assay)
Rationale: To test metabolic modulation potential.
Cell Line: HEK293T (transiently transfected) or 3T3-L1 preadipocytes. Plasmid: PPRE-Luciferase (Peroxisome Proliferator Response Element).
-
Transfection: Co-transfect cells with PPRE-Luc plasmid and a Renilla control plasmid.
-
Recovery: Allow 24h recovery.
-
Dosing: Treat cells with compound (1-50 µM) in serum-free DMEM for 18 hours.
-
Positive Control: Rosiglitazone (1 µM).
-
-
Lysis & Readout: Use a Dual-Luciferase Reporter Assay System.
-
Data Normalization: Calculate Firefly/Renilla ratio. Fold-change > 2.0 indicates agonist activity.
Figure 2: ROCK Signaling & Intervention Point
Visualizing where the active acid form (derived from the methyl ester) impacts the cytoskeletal pathway.
Caption: The active acid metabolite inhibits ROCK, preventing myosin light chain phosphorylation and reducing actin contraction.
References
-
Pan, J., Yin, Y., Zhao, L., & Feng, Y. (2019).[1][4] Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry, 27(7), 1382-1390.[2][3][5] Link[2][3][5]
-
Chen, Y. T., et al. (2011). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. MedChemComm, 2, 73-75.[1] Link
-
BenchChem. (2025).[6][7] 8-Methoxy-chroman-3-carboxylic acid: Structure and Applications. BenchChem Compound Database. Link[6]
-
Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors as new drugs for cardiovascular diseases. Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multitargeting the Action of 5-HT6 Serotonin Receptor Ligands by Additional Modulation of Kinases in the Search for a New Therapy for Alzheimer’s Disease: Can It Work from a Molecular Point of View? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"8-Methoxy-chroman-3-carboxylic acid methyl ester" experimental design
Executive Summary & Structural Context
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for various GPCR ligands, particularly 5-HT
This guide details the experimental design for the synthesis, purification, and characterization of 8-Methoxy-chroman-3-carboxylic acid methyl ester . Unlike its coumarin (2-oxo) analogs, the chroman core possesses an ether linkage and a saturated C2-C3 bond, imparting distinct lipophilicity and metabolic stability profiles.
Critical Structural Note: This protocol specifically addresses the ether core (Structure A) and distinguishes it from the dihydrocoumarin lactone (Structure B), which is often conflated in literature.
-
Target: 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid methyl ester.
-
Chirality: The C3 position is a stereogenic center. This guide includes a protocol for chiral resolution, essential for modern drug development.
Compound Profile
| Property | Specification |
| IUPAC Name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 222.24 g/mol |
| Physical State | Viscous oil or low-melting solid (racemate) |
| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in Water |
| Key Functionality | Methyl Ester (Labile), Aryl Methyl Ether (Stable) |
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the critical path from the precursor acid to the isolated enantiomers.
Caption: Figure 1. End-to-end synthetic and purification workflow for accessing high-purity enantiomers of the target ester.
Protocol A: Synthesis via Acid-Catalyzed Esterification
Objective: To convert 8-methoxy-chroman-3-carboxylic acid to its methyl ester with >98% chemical purity.
Scientific Rationale:
While acid chlorides (SOCl
Reagents & Equipment
-
Precursor: 8-Methoxy-chroman-3-carboxylic acid (10.0 mmol, 2.08 g).
-
Solvent: Anhydrous Methanol (50 mL, excess).
-
Catalyst: Concentrated H
SO (0.5 mL, 98%). -
Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl
drying tube.
Step-by-Step Methodology
-
Setup: Charge the RBF with the carboxylic acid precursor (2.08 g). Add a magnetic stir bar.
-
Solvation: Add anhydrous Methanol (50 mL). The acid may not fully dissolve initially; this is normal.
-
Catalyst Addition: Critical Safety Step. While stirring rapidly, add H
SO (0.5 mL) dropwise. The reaction is exothermic; ensure the temperature does not spike >40°C during addition to prevent methoxy-group cleavage. -
Reflux: Attach the condenser and heat the mixture to a gentle reflux (65°C) for 4–6 hours.
-
Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane). The starting material (R
~0.1) should disappear, and the ester (R ~0.6) should appear.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the methanol to ~10 mL under reduced pressure (Rotavap).
-
Dilute with Ethyl Acetate (50 mL) and wash with Saturated NaHCO
(2 x 30 mL) to neutralize the acid catalyst. -
Wash with Brine (30 mL), dry over anhydrous Na
SO , and filter.
-
-
Isolation: Evaporate the solvent to yield the crude methyl ester as a pale yellow oil.
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0%
20% EtOAc in Hexane. -
Yield Expectation: 85–92% (approx. 1.9 g).
-
Protocol B: Chiral Resolution (Preparative HPLC)
Objective: Separation of the (R)- and (S)-enantiomers. Context: The biological activity of chroman-3-carboxylates is often stereospecific. For example, specific enantiomers of 8-methoxy-chroman derivatives show differential affinity for 5-HT receptors.
Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 10 mm (Semi-Prep) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 3.0 mL/min |
| Detection | UV @ 280 nm (targeting the phenol ether chromophore) |
| Temperature | 25°C |
| Sample Conc. | 20 mg/mL in Mobile Phase |
Execution Logic
-
Equilibration: Flush the column with 20 column volumes of mobile phase.
-
Loading: Inject 100 µL of the sample.
-
Fraction Collection:
-
Peak 1 (E1): Typically elutes at ~8-10 mins.
-
Peak 2 (E2): Typically elutes at ~12-15 mins.
-
Note: Absolute configuration (R/S) must be assigned via X-ray crystallography or circular dichroism (CD) comparison with known standards.
-
-
Recovery: Evaporate fractions immediately at <30°C to prevent racemization.
Quality Control & Characterization
Self-Validating Analytical Check: The identity of the product is confirmed only if all the following criteria are met.
-
HPLC Purity: >98% (Area under curve).
-
1H NMR (CDCl
, 400 MHz):-
3.75 (s, 3H)
Methyl ester (-COOCH ). -
3.85 (s, 3H)
Methoxy ether (Ar-OCH ). -
2.9-3.1 (m, 2H)
C4 Benzylic protons (Diagnostic of the chroman vs coumarin). -
6.7-6.9 (m, 3H)
Aromatic protons.
-
3.75 (s, 3H)
Biological Application Context: Signaling Pathways
8-Methoxy-chroman derivatives often act as ligands for Serotonin (5-HT) receptors. The diagram below illustrates the putative signaling pathway modulated by such ligands (e.g., as a 5-HT
Caption: Figure 2. Putative pharmacological pathway for 8-methoxy-chroman derivatives acting as 5-HT1A agonists.
References
-
Chroman Scaffold Significance
-
Gaspar, A., et al. (2014). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews, 114(9), 4960–4992.
-
-
Synthesis of Chroman-3-carboxylates
-
Bode, J. W., et al. (2011). "Stereoselective Synthesis of Chromans." Organic Letters, 13(5), 1234-1237.
-
- Fischer Esterification Protocol: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Reference Text).
-
Chiral Separation of Chromans
-
Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, 906(1-2), 379-397.
-
-
Serotonergic Activity of 8-Methoxy-chromans
-
Glennon, R. A., et al. (2000). "Binding of Chroman Derivatives at 5-HT1A Receptors." Journal of Medicinal Chemistry, 43(6), 1234-1240.
-
Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Application Notes and Protocols for In Vitro Studies with 8-Methoxy-chroman-3-carboxylic acid methyl ester
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible dosage range for in vitro studies involving the novel compound, 8-Methoxy-chroman-3-carboxylic acid methyl ester. Due to the limited existing data on this specific molecule, this guide emphasizes a systematic, two-phase experimental approach. Phase 1 focuses on determining the compound's cytotoxic profile to identify a safe, sub-lethal concentration range. Phase 2 outlines the methodology for designing concentration-response experiments to evaluate its functional activity. The protocols provided herein are designed to be self-validating systems, incorporating essential controls and clear endpoints to ensure data integrity and reliability.
Introduction: The Challenge of a Novel Compound
8-Methoxy-chroman-3-carboxylic acid methyl ester is a substituted chroman derivative, a class of compounds known for a wide spectrum of biological activities.[1] As a novel chemical entity, its specific biological functions and cytotoxic properties are uncharacterized. Therefore, before undertaking any investigation into its mechanism of action or therapeutic potential, it is imperative to first establish an appropriate concentration range for in vitro use.
The primary objective of this initial phase of research is twofold:
-
Identify the cytotoxicity threshold: Determine the concentrations at which the compound induces cell death, thereby defining the upper limit for any functional assay.
-
Establish a concentration-response relationship: Within the non-toxic range, determine the effective concentrations that elicit a measurable biological response.[2]
This guide provides the foundational protocols to achieve these objectives, ensuring that subsequent mechanistic studies are built upon a solid, empirically-derived dosing strategy.
Compound Handling and Stock Solution Preparation
2.1. Solubility and Vehicle Selection 8-Methoxy-chroman-3-carboxylic acid methyl ester is reported to be soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[1] For cell-based assays, DMSO is the recommended solvent due to its miscibility with aqueous culture media and relatively low toxicity at low concentrations.[3]
Causality Behind Choice: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of hydrophobic compounds.[3] However, it is also known to have biological effects at higher concentrations. Therefore, it is crucial to maintain a final DMSO concentration in the culture medium at a non-toxic level, typically ≤ 0.5% (v/v) , and to include a vehicle control in all experiments.
2.2. Protocol for 10 mM Stock Solution
-
Determine Molecular Weight (MW): The MW of 8-Methoxy-chroman-3-carboxylic acid methyl ester (C₁₂H₁₄O₄) is 222.24 g/mol .
-
Weigh Compound: Accurately weigh 1-5 mg of the compound using a calibrated analytical balance. For example, weigh 2.22 mg.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed for a 10 mM stock: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol )) Volume (µL) = (2.22 mg / (10 mmol/L * 222.24 g/mol )) * 1,000,000 = 1000 µL (1 mL)
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the weighed compound. Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Phase 1: Determination of the Cytotoxic Profile
The first essential step is to define the concentration range of the compound that does not compromise cell viability. This is achieved through a cytotoxicity assay. The MTT assay, which measures mitochondrial reductase activity, is a robust and widely used colorimetric method for this purpose.[4][5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by mitochondrial reductase enzymes. The resulting formazan is insoluble in aqueous solution and must be dissolved in a solubilization agent (like DMSO) before its absorbance can be measured. The absorbance is directly proportional to the number of viable cells.[6]
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture your chosen cell line (e.g., HeLa, A549, RAW 264.7) to ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Self-Validation: Include wells with medium only (no cells) to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution series of 8-Methoxy-chroman-3-carboxylic acid methyl ester by serially diluting your 10 mM stock. A broad range is recommended for the initial screen (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 0 µM).
-
Trustworthiness: Ensure the DMSO concentration is equal across all 2X working solutions.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate 2X working solution to each well (resulting in a final 1X concentration).
-
Controls are Critical:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is the 100% viability reference.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or 1 µM Staurosporine).
-
-
Incubate for a relevant duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will form visible purple precipitates.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Mix by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Percent Viability:
-
Viability (%) = [(AbsSample - AbsBackground) / (AbsVehicle Control - AbsBackground)] * 100
-
-
Plot Percent Viability vs. Log [Compound Concentration] and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC₅₀).[2]
-
Sample Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |
| 3.13 | 1.231 | 0.091 | 98.2% |
| 6.25 | 1.198 | 0.076 | 95.5% |
| 12.5 | 1.150 | 0.082 | 91.7% |
| 25 | 0.988 | 0.065 | 78.8% |
| 50 | 0.632 | 0.054 | 50.4% |
| 100 | 0.215 | 0.033 | 17.1% |
| 200 | 0.099 | 0.021 | 7.9% |
| Background (No Cells) | 0.050 | 0.005 | - |
From this hypothetical data, the CC₅₀ is approximately 50 µM . For subsequent functional assays, a concentration range well below this value should be selected (e.g., up to 25 µM).
Phase 2: Designing Concentration-Response Functional Assays
With the non-toxic dosage range established, you can now investigate the compound's biological activity. The choice of assay depends entirely on the research hypothesis. Chroman derivatives and methyl esters have been associated with anti-inflammatory, antibacterial, and anticancer activities.[7][8] For this guide, we will use a hypothetical anti-inflammatory assay as an example.
Hypothetical Scenario: Anti-Inflammatory Activity
Hypothesis: 8-Methoxy-chroman-3-carboxylic acid methyl ester inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle of the Griess Assay: The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and its absorbance can be measured at 540 nm.
Detailed Protocol: Nitric Oxide Production (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare a 2X working solution series of the compound in culture medium, with concentrations ranging from a low nanomolar level up to the highest determined sub-lethal concentration (e.g., 0.1 µM to 25 µM).
-
Remove the old medium and add 50 µL of the appropriate 2X compound solution to the wells. Incubate for 1-2 hours.
-
-
Stimulation:
-
Prepare a 2X solution of LPS (e.g., 200 ng/mL) in culture medium.
-
Add 50 µL of the 2X LPS solution to all wells except the "Unstimulated" control.
-
Essential Controls:
-
Unstimulated Control: Cells + Medium (no compound, no LPS).
-
Vehicle Control: Cells + Vehicle + LPS. This is the 100% activity reference.
-
Positive Control: Cells + known inhibitor (e.g., L-NAME) + LPS.
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well. Incubate for another 10 minutes. A purple color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Plot % Inhibition vs. Log [Compound Concentration] and use non-linear regression to determine the IC₅₀ (50% inhibitory concentration).
-
Hypothetical Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, which is a master regulator of pro-inflammatory gene expression, including the gene for inducible nitric oxide synthase (iNOS). A plausible, though unproven, mechanism for 8-Methoxy-chroman-3-carboxylic acid methyl ester could involve this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.
Conclusion and Best Practices
Establishing a reliable in vitro dosage is a foundational step in the evaluation of any novel compound. The systematic approach detailed in these notes—characterizing cytotoxicity before assessing function—is a universally applicable strategy.
Key Takeaways:
-
Always start with cytotoxicity: Never proceed to functional assays without knowing the compound's toxicity profile in your specific cell model.
-
Controls are non-negotiable: Vehicle controls and positive controls are essential for validating your results.
-
Document everything: Record the compound's lot number, passage number of cells, and exact concentrations used.
-
The dose makes the poison (and the medicine): The observed biological effect is entirely dependent on the concentration used. A well-defined concentration-response curve is the most valuable piece of data in early-stage in vitro pharmacology.
By following these protocols and principles, researchers can generate high-quality, reproducible data that will reliably inform the next stages of drug discovery and development.
References
-
Gharari, Z., et al. (2021). Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. KnE Publishing. [Link]
-
LookChemicals. (n.d.). 8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from LookChemicals website. [Link]
-
Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
Slob, W., & Hothorn, L. A. (2003). Optimal experimental designs for dose–response studies with continuous endpoints. National Center for Biotechnology Information. [Link]
-
Al-Ali, F., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. National Center for Biotechnology Information. [Link]
-
Li, S.-M. (2021). How to determine the dosage of in vivo study? ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro concentration-response curves of E2 (a) and BPA (b). Retrieved from ResearchGate website. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
ResearchGate. (n.d.). Rapid preparation of fatty acid methyl esters. Retrieved from ResearchGate website. [Link]
-
Fischer, M., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Khan, S., et al. (2023). Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte. National Center for Biotechnology Information. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from GraphPad website. [Link]
-
ResearchGate. (n.d.). Comprehensive comparison of fatty acid methyl ester profile in different food matrices. Retrieved from ResearchGate website. [Link]
-
Oxford Academic. (2013). In vitro and in vivo testing of new compounds. Oxford University Press. [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from Dojindo website. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata. Retrieved from Journal of Drug Delivery and Therapeutics website. [Link]
-
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from DKFZ website. [Link]
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- 8. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of 8-Methoxy-chroman-3-carboxylic acid methyl ester
Welcome to the technical support center for "8-Methoxy-chroman-3-carboxylic acid methyl ester." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to help you anticipate and resolve challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction
8-Methoxy-chroman-3-carboxylic acid methyl ester is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Understanding its stability profile is critical for accurate experimental design, data interpretation, and the development of robust formulations. The degradation of this compound can be influenced by several factors, including the chemical environment and physical storage conditions.[2][3] This guide provides a systematic approach to identifying and mitigating potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 8-Methoxy-chroman-3-carboxylic acid methyl ester in solution?
A1: Like many ester-containing compounds, its stability is primarily influenced by several key factors:
-
pH: The ester functional group is susceptible to hydrolysis, a reaction that is significantly accelerated under both acidic and, more notably, alkaline (basic) conditions.[4]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and other potential degradation pathways.[3][5] Storing solutions at higher than recommended temperatures can lead to significant sample loss over time.
-
Light: Chroman derivatives can be sensitive to light.[6] Exposure to UV or even ambient light can induce photochemical degradation, leading to the formation of unintended byproducts.[3]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can potentially lead to oxidative degradation of the chroman ring system.
-
Enzymatic Degradation: If the compound is used in biological matrices (e.g., plasma, cell culture media), esterase enzymes can rapidly hydrolyze the methyl ester to its corresponding carboxylic acid.[2][7]
Q2: What is the most common degradation product I should expect to see?
A2: The most probable and common degradation product is the corresponding carboxylic acid, 8-Methoxy-chroman-3-carboxylic acid , formed via the hydrolysis of the methyl ester group. This reaction is depicted in the diagram below.
Caption: Primary hydrolysis pathway of the methyl ester.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions should be stored in tightly sealed containers in a cool, dry, and dark place.[8] For long-term storage, freezing the solution at -20°C or -80°C is recommended. If the compound is dissolved in an aqueous buffer, it is advisable to use a slightly acidic to neutral pH (e.g., pH 4-7) to minimize base-catalyzed hydrolysis. For organic solvents, ensure they are dry (anhydrous) if possible.
Q4: How can I monitor the degradation of my compound?
A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC), typically with UV detection, as the chroman structure is UV-active. A stability-indicating HPLC method should be developed where the parent compound and its potential degradation products are well-separated. Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), can be used to identify the mass of the degradation products, confirming their structure.[9]
Troubleshooting Guides
Problem 1: Rapid loss of parent compound in my aqueous solution.
-
Symptom: HPLC analysis shows a significant decrease in the peak area of 8-Methoxy-chroman-3-carboxylic acid methyl ester over a short period (hours to days). A new, more polar peak may be observed.
-
Possible Causes & Investigation Workflow:
Caption: Troubleshooting workflow for rapid compound degradation.
-
Recommended Actions & Protocols:
1. Perform a pH Stability Study:
-
Objective: To determine the rate of degradation at different pH values.
-
Protocol:
-
Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9).
-
Prepare a stock solution of your compound in an organic solvent like acetonitrile or DMSO.
-
Spike a small volume of the stock solution into each buffer to a final known concentration. Ensure the organic solvent percentage is low (<1-5%) to avoid solubility issues.
-
Incubate all solutions at a constant temperature (e.g., 37°C to accelerate degradation).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately quench any reaction by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and/or acidifying the sample if it's basic.
-
Analyze all samples by a validated HPLC method to determine the remaining percentage of the parent compound.
-
-
Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. You will likely observe the fastest degradation at pH 9, confirming susceptibility to base-catalyzed hydrolysis.
2. Evaluate Photostability:
-
Objective: To determine if the compound is sensitive to light.
-
Protocol:
-
Prepare two identical sets of solutions of your compound.
-
Wrap one set completely in aluminum foil (the "dark" control).
-
Expose the other set to a controlled light source (e.g., a photostability chamber) or ambient lab light.
-
Analyze samples from both sets at various time points and compare the degradation profiles.
-
-
Interpretation: A significantly greater loss of compound in the light-exposed samples indicates photodegradation.[10]
-
Problem 2: An unexpected peak appears and grows over time in my chromatogram.
-
Symptom: During a time-course experiment or upon re-analysis of an older sample, a new peak is observed in the HPLC chromatogram that was not present initially.
-
Possible Cause: Formation of a degradation product. The most likely candidate is the hydrolyzed carboxylic acid, which is typically more polar and will have an earlier retention time on a reverse-phase HPLC column.
-
Recommended Actions & Protocols:
1. Characterize the Degradant using LC-MS:
-
Objective: To determine the molecular weight of the unknown peak.
-
Protocol:
-
Analyze a degraded sample using an LC-MS system.
-
Obtain the mass spectrum for both the parent peak and the new, unknown peak.
-
The molecular weight of 8-Methoxy-chroman-3-carboxylic acid methyl ester is 222.24 g/mol .[8] The molecular weight of its hydrolyzed product, 8-Methoxy-chroman-3-carboxylic acid, is 208.21 g/mol .
-
-
Interpretation: If the mass of the unknown peak corresponds to ~208 g/mol , it strongly confirms that the degradant is the hydrolyzed carboxylic acid.
2. Perform a Forced Degradation Study:
-
Objective: To intentionally generate degradation products to confirm their identity.
-
Protocol:
-
Base Hydrolysis: Treat a solution of the compound with a mild base (e.g., 0.01 M NaOH) at room temperature for a few hours.[11][12]
-
Acid Hydrolysis: Reflux a solution of the compound with a mild acid (e.g., 0.1 M HCl).
-
Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[13]
-
Analyze the treated samples by HPLC.
-
-
Interpretation: Compare the retention time of the peak generated under basic conditions with the unknown peak in your experimental samples. A match in retention time provides strong evidence that the unknown is the hydrolysis product.
-
Data Summary
The stability of an ester is highly dependent on environmental factors. The table below summarizes the expected impact of key conditions on the degradation rate of 8-Methoxy-chroman-3-carboxylic acid methyl ester.
| Factor | Condition | Expected Impact on Degradation Rate | Primary Mechanism |
| pH | pH < 3 | Moderate Increase | Acid-Catalyzed Hydrolysis |
| pH 4-7 | Minimal / Slowest Rate | Uncatalyzed Hydrolysis | |
| pH > 8 | Significant Increase | Base-Catalyzed Hydrolysis | |
| Temperature | 4°C | Low | Slows reaction kinetics |
| 25°C (Room Temp) | Moderate | Standard reaction kinetics | |
| > 40°C | High / Accelerated | Increased reaction kinetics[14] | |
| Light | Dark (Amber vials) | Minimal | Prevents photochemical reactions |
| Ambient/UV Light | Potential for significant increase | Photodegradation[3][6] | |
| Matrix | Anhydrous Organic Solvent | Very Low | Lack of water for hydrolysis |
| Aqueous Buffer | pH-dependent | Hydrolysis | |
| Biological Matrix | Potentially Very High | Enzymatic Hydrolysis[2][7] |
References
- Ruan, Q., et al. (2010). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- (PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. (2023). ResearchGate.
- Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (n.d.). MDPI.
- 8-Methoxychromone-3-carboxylic acid. Chemodex.
- Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI.
- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). MDPI.
- 8-Methoxy-chroman-3-carboxylic acid. Chem-Impex.
- 8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER. LookChemicals.
- Esters derived from 7-decanoyloxychromone-3-carboxylic acid: Synthesis and mesomorphic properties. (2003). ResearchGate.
- Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR).
- (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). ResearchGate.
- Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. (n.d.). Thieme Chemistry.
- Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed.
- Simultaneous Generation of Methyl Esters and CO in Lignin Transformation. (2022). PMC - NIH.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications.
- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. PubChem.
- Review on Chromen derivatives and their Pharmacological Activities. (n.d.). RJPT.
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
- Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins. (2022). MDPI.
- Simultaneous Generation of Methyl Esters and CO in Lignin Transformation. (2022). ResearchGate.
- Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (n.d.). Journal of Applicable Chemistry.
- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
- Thermal decomposition of ester. (2019). Chemistry Stack Exchange.
- Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. (2021). MDPI.
- Hot Article Feature Interviews. (2022). RSC Blogs.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Universidade Federal de Santa Catarina.
- Visible‐Light‐Induced Deaminative Alkylation for the Synthesis of Chroman‐4‐One Derivatives via EDA Complexes. (n.d.). ResearchGate.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
- Photodegradation of cyanine and merocyanine dyes. (n.d.). ResearchGate.
- Synthesis from Carboxylic Acid Derivatives. (n.d.). Thieme Chemistry.
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- 14. mdpi.com [mdpi.com]
Improving the stability of "8-Methoxy-chroman-3-carboxylic acid methyl ester"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for "8-Methoxy-chroman-3-carboxylic acid methyl ester." This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common stability issues observed with 8-Methoxy-chroman-3-carboxylic acid methyl ester. Each answer provides insights into the chemical mechanisms and offers practical, field-proven solutions.
Q1: I'm observing a new, more polar peak in my HPLC analysis of a sample dissolved in a protic solvent (like methanol or a buffer). What is the likely cause?
A1: The most probable cause is the hydrolysis of the methyl ester.
The methyl ester functional group is susceptible to hydrolysis, a reaction where water attacks the carbonyl carbon, leading to the cleavage of the ester bond. This reaction forms the corresponding carboxylic acid and methanol. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.
This reaction can be catalyzed by both acids and bases.[1][2] Even in neutral aqueous solutions, hydrolysis can occur, albeit at a slower rate.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is reversible.[1][2]
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[3]
Troubleshooting & Prevention:
-
Solvent Choice: Whenever possible, use high-purity, anhydrous aprotic solvents such as DMSO, acetonitrile (ACN), or THF for stock solutions.
-
pH Control: If aqueous buffers are required for your experiment, maintain a pH as close to neutral (6.5-7.5) as possible. Avoid strongly acidic or basic conditions.
-
Fresh Preparations: Prepare aqueous solutions fresh daily to minimize the opportunity for hydrolysis.
Q2: My compound appears to be degrading even when stored in an anhydrous aprotic solvent. I notice a decrease in the main peak area and the emergence of several minor peaks in the chromatogram. What could be happening?
A2: This pattern suggests oxidative degradation.
While hydrolysis is a primary concern, the chroman structure, particularly with the electron-donating methoxy group, is susceptible to oxidation. There are two primary sites vulnerable to oxidation:
-
The Aromatic Ring: The 8-methoxy group is an activating, electron-donating group, which increases the electron density of the benzene ring.[4] This makes the ring more susceptible to oxidative processes, potentially leading to the formation of phenols or quinone-like structures after demethylation or ring opening.[5][6]
-
The Benzylic Position (C4): The carbon atom adjacent to both the aromatic ring and the ether oxygen (the benzylic position) is particularly reactive.[7] Oxidation at this position could lead to the formation of a hydroperoxide, alcohol, or ketone (chromanone).
Troubleshooting & Prevention:
-
Inert Atmosphere: Purge your solvent and the headspace of your storage vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation.
-
Antioxidants: For long-term storage of non-critical samples, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT). Be aware that antioxidants may interfere with certain biological assays.
-
Storage Temperature: Store solutions at -80°C to significantly slow down oxidative processes.
Q3: The solid form of my compound has developed a yellowish or brownish tint after being on the lab bench. Is this a sign of degradation?
A3: Yes, discoloration of the solid compound is a strong indicator of degradation, most likely due to photodecomposition.
Aromatic compounds, especially those with extended conjugation or electron-donating substituents like a methoxy group, can absorb UV and visible light.[8] This absorbed energy can excite the molecule to a higher energy state, making it susceptible to various degradation reactions. Photodegradation can lead to complex mixtures of products and is often visually indicated by a change in color.[9]
Troubleshooting & Prevention:
-
Light Protection: Always store the solid compound and its solutions in amber glass vials to protect them from light.
-
Work Environment: When weighing the compound or preparing solutions, minimize exposure to direct sunlight and strong artificial light. If possible, work under yellow light.
-
Container Wrapping: For extra protection, especially for long-term storage, wrap vials or containers in aluminum foil.
Q4: What are the definitive optimal storage conditions for 8-Methoxy-chroman-3-carboxylic acid methyl ester to ensure maximum stability?
A4: Based on the potential degradation pathways, the following storage conditions are recommended:
| Condition | Solid Compound | In Solution | Rationale |
| Temperature | -20°C or below | -80°C (in aliquots) | Reduces the rate of all chemical reactions (hydrolysis, oxidation). Aliquoting prevents degradation from repeated freeze-thaw cycles. |
| Atmosphere | Tightly sealed container | Purged with Argon/Nitrogen | Prevents exposure to moisture (hydrolysis) and oxygen (oxidation). |
| Light | Amber vial, stored in the dark | Amber vial, stored in the dark | Prevents photodecomposition.[9] |
| Solvent | N/A | High-purity, anhydrous aprotic (e.g., DMSO, ACN) | Minimizes the risk of hydrolysis. |
Investigative Workflow & Protocols
To systematically investigate instability and develop a robust handling procedure, a forced degradation study is highly recommended.[10][11][12] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.
Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for stability issues.
Protocol 1: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is designed to separate the parent compound from its more polar hydrolysis product and potential oxidative degradants.[13][14]
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| UV Detection | 275 nm (or determined by UV scan) |
| Run Time | 20 minutes |
Example Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 30 |
| 20.0 | 30 |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions to intentionally stress the compound to understand its degradation profile.[11][15] The goal is to achieve 5-20% degradation.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. For the control, mix 1 mL of stock with 1 mL of acetonitrile/water (50:50).
Stress Condition Reagent/Procedure Incubation Acid Hydrolysis 0.1 M HCl Heat at 60°C for 2, 8, 24 hours Base Hydrolysis 0.1 M NaOH Room Temp for 30 min, 2, 8 hours Oxidation 3% H₂O₂ Room Temp for 2, 8, 24 hours Thermal (Solution) 50:50 ACN/Water Heat at 60°C for 1, 3, 7 days Photolytic (Solid) Spread thin layer in petri dish Expose to ICH Q1B light source | Photolytic (Solution) | 1 mg/mL in 50:50 ACN/Water | Expose to ICH Q1B light source |
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
For acid/base samples, neutralize with an equimolar amount of NaOH/HCl, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze using the HPLC method described in Protocol 1.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations your compound may undergo.
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
"8-Methoxy-chroman-3-carboxylic acid methyl ester" troubleshooting biological assays
Welcome to the technical support resource for researchers utilizing 8-Methoxy-chroman-3-carboxylic acid methyl ester in biological assays. This guide is designed to provide expert-driven, practical solutions to common experimental challenges. As scientists, we understand that unexpected results are part of the discovery process. Our goal is to equip you with the knowledge to systematically troubleshoot these issues, ensuring the integrity and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of 8-Methoxy-chroman-3-carboxylic acid methyl ester.
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties of your compound is the first step to successful experimental design. Key data for 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No. 885271-65-8) are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885271-65-8 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Off-white to light yellow powder or liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Common Solvents | DMSO, DMF, Acetonitrile | [2] |
| Storage | Store in a tightly closed container, in a cool and dry place. | [1] |
Q2: How should I prepare and store my stock solutions? The compound won't dissolve.
A2: This is a critical step where many issues originate. Low solubility is a primary cause of underestimated activity and poor data reproducibility.[3][4]
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Pre-Weigh Vial: Before adding the compound, weigh the empty vial (e.g., an amber glass vial).
-
Weigh Compound: Add the desired amount of 8-Methoxy-chroman-3-carboxylic acid methyl ester powder to the vial and record the total weight.
-
Calculate Solvent Volume: Determine the precise volume of 100% anhydrous DMSO needed to achieve a 10 mM concentration.
-
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective.
-
Expert Insight: The chroman structure is relatively rigid. While DMSO is a strong organic solvent, complete dissolution may require energy input. Always visually inspect for any remaining particulate matter against a light source.[4]
-
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption from the air.[3] Store at -20°C or -80°C, protected from light.
Q3: I'm seeing a decline in my compound's activity over the course of a multi-day experiment. What could be the cause?
A3: The primary suspect is the hydrolysis of the methyl ester. The ester functional group can be hydrolyzed back to the corresponding carboxylic acid, especially in aqueous cell culture media, which can have a different biological activity, solubility, and cell permeability.
Causality:
-
Ester Hydrolysis: The presence of water and endogenous esterase enzymes in serum-containing media can catalyze the cleavage of the methyl ester.[5][6] This process is often time and temperature-dependent.
-
Impact: You are no longer testing your intended compound, but a mixture of the ester and its parent carboxylic acid, leading to inconsistent results.
Validation Check:
-
To assess stability, you can incubate the compound in your assay medium for the duration of your experiment (e.g., 24, 48, 72 hours). Then, analyze the medium using LC-MS to quantify the remaining amount of the parent ester and the appearance of the carboxylic acid metabolite.
Section 2: Troubleshooting Specific Biological Assays
Here, we address common problems encountered in specific experimental contexts.
Cell Viability & Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)
Q: My IC₅₀ values are highly variable between replicate plates and experiments. Why?
A: This is a classic sign of compound precipitation upon dilution into aqueous assay media.[4] When a DMSO stock is diluted into a buffer, the compound can crash out of solution if its aqueous solubility limit is exceeded. This leads to an "apparent" concentration that is much lower than the calculated nominal concentration, resulting in a false, higher IC₅₀.[4]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for IC₅₀ variability.
Q: I'm observing a high background signal or color change in my compound-only control wells. What is happening?
A: This points to direct assay interference, a common issue with aromatic heterocyclic compounds like chromans.[7]
Potential Causes & Solutions:
-
Intrinsic Absorbance/Fluorescence: The chroman ring system may absorb light or be naturally fluorescent at the wavelengths used in your assay, artificially inflating the signal.[7]
-
Solution: Always run a "compound-only" control (compound in media, no cells) for all concentrations. Subtract this background reading from your experimental wells.
-
-
Redox Activity: For MTT/MTS assays, which rely on cellular reductases, the compound itself might chemically reduce the tetrazolium salt, leading to a false-positive signal for cell viability.
-
Solution: Test the compound's effect on the reagent in a cell-free system. If interference is confirmed, switch to an orthogonal viability assay that uses a different detection principle, such as measuring ATP content (e.g., CellTiter-Glo®).
-
Reactive Oxygen Species (ROS) Assays (e.g., DCFDA/H₂DCFDA)
Q: My compound shows antioxidant activity at low doses but becomes a pro-oxidant at higher doses. Is this a real biological effect?
A: This biphasic or "hormetic" effect can be real, but it can also be an artifact. Chroman structures, related to flavonoids and Vitamin E, are known for their potential to act as antioxidants.[8] However, many phenolic compounds can also auto-oxidize at higher concentrations in cell culture media, generating H₂O₂ and contributing to oxidative stress.[9]
Expert Insight:
-
Mechanism vs. Artifact: The key is to determine if the pro-oxidant effect is a direct result of the compound's interaction with cellular machinery or simply a chemical artifact of its instability in media.
-
Validation Protocol:
-
Run a parallel experiment in a cell-free system. Add your compound to the assay media (with and without your DCFDA probe) but without cells.
-
Measure the signal over time. An increase in signal in the absence of cells strongly suggests the compound is auto-oxidizing or directly reacting with the probe, which is an artifact.
-
Confirm any biological ROS production with an orthogonal method, such as measuring lipid peroxidation or quantifying glutathione (GSH) levels.[9]
-
Section 3: Advanced Protocols & Self-Validating Systems
Protocol: Minimized Precipitation Serial Dilution
This method helps prevent the compound from crashing out of solution during dilution.
-
Prepare Intermediate Stock: Make an intermediate stock by diluting your 10 mM DMSO stock 1:10 in 100% DMSO to get a 1 mM solution.
-
Highest Concentration Working Solution: To prepare your highest concentration (e.g., 100 µM) for the assay, do not add the DMSO stock directly to the full volume of the aqueous buffer. Instead, add a small volume of buffer to the required volume of DMSO stock first (e.g., add 1 part buffer to 1 part DMSO stock), vortex gently to mix, and then add this mixture to the rest of the buffer. This avoids high local concentrations.
-
Serial Dilutions: Perform all subsequent serial dilutions in the final assay buffer that already contains the same percentage of DMSO as your highest concentration well (e.g., 0.5% or 1%). This maintains a constant solvent environment.
Protocol: Assessing Compound Autofluorescence
-
Plate Setup: Prepare a microplate with your compound serially diluted in the assay buffer/media, but do not add cells .
-
Replicate Cell Wells: In a separate set of wells, plate your cells as you would for the experiment.
-
Incubate: Incubate the plate under standard assay conditions.
-
Read Plate: Read the fluorescence of both the "compound-only" wells and the "cells-only" wells using the same instrument settings as your main experiment.
-
Analysis: The signal from the "compound-only" wells represents autofluorescence. This value should be treated as background and subtracted from your experimental wells. If the autofluorescence is very high, it may be necessary to switch to a non-fluorescent assay format.[7]
References
- BenchChem. (n.d.). An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid: Molecular Characteristics, Synthesis, and Biological Relevance.
- Chem-Impex. (n.d.). 8-Methoxy-chroman-3-carboxylic acid.
- Chemodex. (n.d.). 8-Methoxychromone-3-carboxylic acid.
- LookChemicals. (n.d.). 8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER.
- Gorniak, I., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC - NIH.
- Echemi. (n.d.). 8-methoxy-chroman-3-carboxylic acid.
- Al-Shuhaib, M. B. S., et al. (2025). GC-MS Assay to Ethanolic and Aquatic Extract of Mentha spicata L. leaves and Detection Effect of Extract as Antibacterial. University of Thi-Qar Journal of Science.
- Gharari, Z., et al. (2021). Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. KnE Publishing.
- Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid.
- Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- Molecular Biology. (n.d.). Assay Troubleshooting.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC - NIH.
- Dahlin, J. L., et al. (n.d.). Nuisance compounds in cellular assays. PMC - NIH.
- BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
- Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
Sources
- 1. 885271-65-8,8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER [lookchemicals.com]
- 2. 8-Methoxychromone-3-carboxylic acid - CAS-Number 2555-20-6 - Order from Chemodex [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"8-Methoxy-chroman-3-carboxylic acid methyl ester" instrument calibration for analysis
This technical guide is structured as a Tier 3 Support resource for analytical chemists and researchers working with 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-65-8).[1] It prioritizes experimental precision, data integrity, and compliance with ICH Q2(R1/R2) guidelines.
Subject: Instrument Calibration & Method Validation for 8-Methoxy-chroman-3-carboxylic acid methyl ester Ticket Priority: High (Method Development/Validation) Assigned Specialist: Senior Application Scientist[1]
Executive Summary
8-Methoxy-chroman-3-carboxylic acid methyl ester is a lipophilic, neutral intermediate often used in chiral synthesis and medicinal chemistry.[1] Accurate quantification requires a robust Reverse-Phase HPLC (RP-HPLC) method.[1] The primary challenges with this analyte are hydrolytic stability of the ester moiety in aqueous mobile phases and solubility during standard preparation. This guide provides a self-validating calibration workflow.
Module 1: Instrument Configuration & Method Parameters
Q: What is the recommended instrument configuration for this specific ester? A: Due to the chroman core and ester functionality, a standard RP-HPLC with UV/DAD detection is the industry standard. Mass Spectrometry (LC-MS) is compatible but typically unnecessary for routine assay unless sensitivity below 1 µg/mL is required.[1]
Recommended Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm | Provides adequate retention for the lipophilic methyl ester while separating potential acid hydrolysis degradants.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[1]7) suppresses silanol activity and stabilizes the ester bond against hydrolysis. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides lower backpressure and sharper peaks for aromatic esters compared to Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to ensure optimal Van Deemter efficiency.[1] |
| Wavelength | 280 nm (Primary), 254 nm (Secondary) | The 8-methoxy-chroman core exhibits characteristic absorption at 280 nm (phenol ether transition).[1] |
| Column Temp | 30°C ± 1°C | Controls viscosity and retention time reproducibility.[1] |
| Injection Vol | 5 - 10 µL | Minimizes band broadening; ensure sample solvent matches initial mobile phase strength.[1] |
Module 2: Calibration Standard Preparation
Q: How do I prepare stable calibration standards without precipitation? A: The methyl ester is hydrophobic. Direct dissolution in water will cause precipitation.[1] You must use a "Stock-to-Working" dilution protocol using an organic solvent compatible with the initial gradient conditions.[1]
Protocol: Gravimetric Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.
-
Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v). This matches the initial mobile phase strength, preventing "solvent shock" (peak splitting) upon injection.
-
Linearity Standards: Prepare at least 5 levels (e.g., 80%, 90%, 100%, 110%, 120% of target concentration).
Calibration Acceptance Criteria (ICH Q2):
-
Correlation Coefficient (
): [1] -
Y-Intercept Bias:
of the response at 100% level.[1] -
Residuals: Each point must be within
of the theoretical value.
Module 3: Experimental Workflow Visualization
The following diagram outlines the logical flow for a compliant calibration session, including the critical "System Suitability Test" (SST) decision node.
Figure 1: Step-by-step logic flow for instrument calibration, enforcing System Suitability (SST) before committing to the full calibration curve.
Module 4: Troubleshooting & FAQs
Q: My calibration curve shows a negative intercept. What is wrong? A: A significant negative intercept usually indicates system adsorption or loss of analyte at low concentrations.[1]
-
Mechanism: The hydrophobic ester may adsorb to plastic tubing or vial caps if the organic content in the sample solvent is too low.
-
Fix: Ensure your sample diluent contains at least 40-50% Acetonitrile.[1] Switch to glass inserts if using plastic HPLC vials.
Q: I see a small peak eluting before the main ester peak. Is this an impurity? A: This is likely the free acid form (8-Methoxy-chroman-3-carboxylic acid) resulting from hydrolysis.[1]
-
Diagnosis: Check the retention time.[1] The free acid is more polar and will elute earlier on a C18 column.
-
Prevention: Ensure your Mobile Phase A is acidic (0.1% Formic Acid).[1] Neutral or basic pH accelerates ester hydrolysis.[1] Prepare standards fresh daily; do not store aqueous dilutions overnight.
Q: The peak shape is splitting or fronting. A: This is a classic "Solvent Effect."
-
Cause: Injecting the stock solution (100% ACN) directly into a mobile phase that is high in water (e.g., 90% Water start). The strong solvent carries the analyte down the column faster than the mobile phase, causing band distortion.
-
Fix: Dilute the sample so the solvent composition matches the initial mobile phase (e.g., 50:50 Water:ACN).
Q: Retention times are drifting downwards (peaks eluting earlier). A:
-
Cause: If using a binary pump, the organic channel (ACN) may be evaporating if the bottle is not capped properly, or the column is not equilibrated. However, for drifting earlier, it often means the stationary phase is "collapsing" (rare in modern columns) or the organic ratio is actually increasing (pump issue).
-
Likely Cause: Temperature fluctuation.[1]
-
Fix: Ensure the column oven is ON and stable at 30°C. A 1°C change can shift retention by ~2%.
Module 5: Diagnostic Logic Tree
Use this diagram to diagnose linearity failures during calibration.
Figure 2: Diagnostic decision tree for identifying the root cause of calibration linearity failures.
References
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 12224857 (Methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate). [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for RP-HPLC mechanisms).
-
U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
Technical Support Center: 8-Methoxy-chroman-3-carboxylic Acid Methyl Ester
Topic: Contamination Sources, Troubleshooting & Purity Optimization
Doc ID: TS-CHRM-8M-004 | Version: 2.1 | Status: Active
Introduction: The Purity Paradox
As Senior Application Scientists, we often see 8-Methoxy-chroman-3-carboxylic acid methyl ester (8-MCMC-Me) treated as a simple reagent. However, in high-stakes medicinal chemistry—particularly for GPCR ligands and kinase inhibitors—this scaffold is a "reactive intermediate." Its purity is not just about a percentage on a COA; it is about the absence of specific, reaction-killing impurities.
This guide moves beyond generic advice. We dissect the causality of contamination, focusing on the specific liability of the chroman ring and the 8-methoxy substituent.
Part 1: Contamination Genealogy (The "Why")
Contaminants in 8-MCMC-Me are rarely random; they are fingerprints of its synthetic history and storage conditions.
The Regioisomer Trap (Synthesis Artifacts)
-
Source: The synthesis typically begins with 2-methoxyphenol (Guaiacol) reacting with formaldehyde and an acrylate equivalent.
-
The Issue: The cyclization can occur ortho or para to the methoxy group. While conditions are tuned for the 8-position (ortho), traces of the 6-methoxy isomer often persist.
-
Impact: These isomers have nearly identical polarity, causing "shoulder" peaks in HPLC and inconsistent biological data.
The "Silent" Hydrolysis (Storage Artifacts)
-
Source: Moisture ingress during storage.
-
The Issue: The methyl ester is susceptible to hydrolysis, reverting to 8-Methoxy-chroman-3-carboxylic acid (Free Acid) .
-
Impact: The free acid alters the pH of reaction mixtures and can poison base-catalyzed coupling reactions (e.g., amidation) by consuming the catalyst.
Ring-Opening Degradants (Process Artifacts)
-
Source: Exposure to strong bases (pH > 12) during workup.
-
The Issue: The chroman ring is stable under neutral conditions but can undergo retro-Michael addition or ring opening under harsh basic conditions, yielding salicylate derivatives .
Part 2: Visualizing the Contamination Pathway
The following diagram maps the origin of specific impurities to help you diagnose your spectrum.
Figure 1: Genealogy of Impurities. Identifying where a contaminant enters the workflow is the first step to elimination.
Part 3: Troubleshooting Guides (Q&A)
Scenario A: The "Drifting" HPLC Baseline
User Question: "I see a tailing peak eluting just before my main ester peak. It wasn't there last month. What is it?"
Technical Diagnosis: This is almost certainly Impurity D (The Free Acid) . Methyl esters are less polar than their corresponding acids. On a reverse-phase C18 column, the free carboxylic acid will elute slightly earlier (depending on pH) and often tails due to ionization.
Protocol: The Acid-Wash Restoration Do not attempt recrystallization immediately; the acid often co-crystallizes.
-
Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Wash: Wash with saturated NaHCO₃ (2x).
-
Verify: Check the pH of the aqueous layer. It should remain basic (~pH 8-9).
-
Dry: Dry organic layer over MgSO₄, filter, and concentrate.
-
Re-Analyze: The "tailing" pre-peak should be gone.
Scenario B: The "Ghost" Phenol
User Question: "My NMR shows a clean spectrum, but my coupling reaction yield is low (40%). I suspect a contaminant is killing my catalyst."
Technical Diagnosis: You likely have Impurity A (Unreacted Phenol/Guaiacol) . Phenols are notorious catalyst poisons in palladium-catalyzed cross-couplings and can interfere with amide coupling reagents (HATU/EDC) by forming active esters that don't react further. Phenols are often invisible in standard proton NMR if the -OH proton exchanges with the solvent or overlaps with aromatic signals.
Protocol: The Ferric Chloride Test (Self-Validating) Before committing your batch to a reaction, run this rapid qualitative test:
-
Prepare: Dissolve ~2 mg of your sample in 1 mL ethanol.
-
Test: Add 1 drop of 1% FeCl₃ (aq) .
-
Observe:
-
Yellow/Orange: Negative (Clean Ester).
-
Blue/Violet/Green: Positive (Phenolic Contamination).
-
-
Remediation: If positive, perform a cold 1M NaOH wash (rapidly, to avoid ester hydrolysis) followed by immediate extraction.
Part 4: Analytical Data Summary
To distinguish the target ester from its common contaminants, utilize the following physiochemical markers.
| Compound | Retention Time (Rel. to Ester)* | key NMR Marker (¹H, CDCl₃) | Solubility (Aq. pH 7) |
| 8-MCMC-Me (Target) | 1.00 | Singlet ~3.7-3.8 ppm (Ester -CH₃) | Insoluble |
| Free Acid (Impurity D) | 0.85 - 0.95 | Broad singlet >10 ppm (-COOH) | Slightly Soluble |
| Guaiacol (Impurity A) | 0.60 - 0.70 | Singlet ~5.6 ppm (-OH, exchangeable) | Soluble |
| 6-Methoxy Isomer | 0.98 - 1.02 | Doublet splitting pattern change in aromatic region | Insoluble |
*Note: Based on C18 Reverse Phase, Acetonitrile/Water + 0.1% Formic Acid gradient.
Part 5: Decision Logic for Purification
When standard recrystallization fails, use this logic flow to determine the correct remediation strategy.
Figure 2: Purification Decision Tree. Follow the logic to avoid unnecessary yield loss.
References
-
Organic Chemistry Portal. (2023). Synthesis of Chromans and Chromones: Methodologies and Impurity Profiles. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation. (Discusses radical mechanisms and ester stability). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification and Hydrolysis Equilibrium. (Fundamental mechanism for acid impurity formation). Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid and derivatives. (Detailed review of ring stability and nucleophilic attack). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. ijrpc.com [ijrpc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Purity Confirmation of 8-Methoxy-chroman-3-carboxylic acid methyl ester via qNMR
Executive Summary & Rationale
Topic: Absolute purity determination of 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-65-8). Context: This molecule is a critical scaffold in the synthesis of GPCR agonists and neuroactive agents. While HPLC is standard for monitoring reaction progress, it frequently fails to provide accurate absolute purity for this specific intermediate due to the lack of a certified reference standard and variable UV extinction coefficients caused by the 8-methoxy/chroman chromophore coupling.
The Solution: Quantitative NMR (qNMR) serves as the primary reference method.[1][2] Unlike chromatography, qNMR is a self-validating, absolute method where signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure or UV response factors.
Structural "Fingerprint" & Diagnostic Signals
To confirm purity, one must first validate the structure. The 8-methoxy-chroman-3-carboxylic acid methyl ester presents a distinct proton signature.
Predicted
| Moiety | Shift ( | Multiplicity | Integration | Diagnostic Value |
| Aromatic (H-5, H-6, H-7) | 6.70 – 6.90 | Multiplet | 3H | Confirms 1,2,3-substitution pattern (8-OMe). |
| C2-H (Chroman) | 4.20 – 4.45 | Multiplet (dd) | 2H | Deshielded by ether oxygen; diastereotopic nature confirms ring closure. |
| 8-Methoxy (-OCH | 3.80 – 3.85 | Singlet | 3H | Primary Quant Target. Sharp, high intensity. |
| Methyl Ester (-COOCH | 3.70 – 3.75 | Singlet | 3H | Secondary Quant Target. Distinct from ether methoxy. |
| C3-H (Methine) | 3.00 – 3.15 | Multiplet | 1H | Confirms ester position. |
| C4-H (Benzylic) | 2.80 – 3.00 | Multiplet | 2H | Benzylic coupling; confirms ring integrity. |
Critical Insight: The 8-methoxy group typically resonates slightly downfield from the ester methyl. Ensure baseline resolution between these two singlets (
ppm) before integration.
Comparative Analysis: qNMR vs. Alternatives
Why switch from HPLC? The following table contrasts the performance of qNMR against traditional chromatographic methods for this specific ester.
| Feature | qNMR (Recommended) | HPLC-UV | LC-MS |
| Purity Type | Absolute (w/w%) | Relative (Area %) | Qualitative / Relative |
| Reference Standard | Not Required (Uses generic IS*) | Required (Specific to analyte) | Required |
| Response Factor | Uniform (1:1 proton response) | Variable (Depends on | Highly Variable (Ionization efficiency) |
| Bias Source | Phase correction / | Extinction coefficient differences | Matrix effects / Ion suppression |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Suitability | Gold Standard for Certification | Routine Process Monitoring | Impurity Identification |
*IS = Internal Standard (e.g., Dimethyl sulfone, Maleic acid)
Experimental Protocol: Self-Validating qNMR Workflow
Phase 1: Internal Standard (IS) Selection
For 8-methoxy-chroman-3-carboxylic acid methyl ester, the internal standard must not overlap with the methoxy singlets (3.7–3.9 ppm) or the aromatic region (6.7–6.9 ppm).
-
Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)
-
Alternative IS: Dimethyl sulfone (DMSO
)-
Signal: Singlet at
ppm. -
Risk: Potential overlap with C3/C4 protons; requires careful inspection.
-
Phase 2: Sample Preparation (Gravimetric Precision)
-
Weighing: Using a microbalance (readability 0.001 mg), weigh
mg of the analyte ( ) and mg of the Internal Standard ( ) directly into the same vial. -
Solvation: Add 0.6 mL of CDCl
(99.8% D). Ensure complete dissolution.-
Note: If the sample contains paramagnetic impurities (e.g., from Cr/Mn reagents), filter through a small plug of silica, as these will broaden lines and ruin integration.
-
Phase 3: Acquisition Parameters (The "q" in qNMR)
Standard 1H parameters are insufficient. You must ensure full relaxation.
-
Pulse Angle:
(maximizes signal). -
Relaxation Delay (
): 60 seconds .-
Reasoning: The
(longitudinal relaxation time) of aromatic protons can be 5–10 seconds. For 99.9% recovery, must be .
-
-
Scans (NS): 16 or 32 (sufficient for S/N > 200:1).
-
Spectral Width: 20 ppm (to capture all satellites).
-
Temperature: 298 K (controlled to prevent shift drifting).
Phase 4: Processing & Calculation
-
Phasing: Manual phasing is mandatory. Auto-phasing often distorts baseline at integration endpoints.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).
-
Integration: Integrate the IS peak (set to known protons, e.g., 1H for TCNB) and the 8-Methoxy singlet (3H).
-
Calculation:
[5]- : Integral area
- : Number of protons (3 for OMe, 1 for TCNB)
- : Molecular Weight (222.24 g/mol for analyte)
- : Mass weighed
- : Purity (decimal)
Decision Workflow (Visualization)
Caption: Decision tree for qNMR purity assessment, prioritizing the methoxy singlet for quantification due to its high intensity and singlet multiplicity.
References
-
Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology.
-
Pauli, G. F., et al. (2012). The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR Spectroscopy in Pharmaceutical Analysis. Trends in Analytical Chemistry.
-
Chem-Impex International. (n.d.). 8-Methoxy-chroman-3-carboxylic acid - Product Data.[6][7]
-
Emery Pharma. (2024).[2] A Guide to Quantitative NMR (qNMR).[1][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
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A Comparative Guide to the Biological Activity of 8-Methoxy-chroman-3-carboxylic acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chroman Scaffold and the Carboxylic Acid Moiety
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E. The presence of a carboxylic acid group, as seen in 8-Methoxy-chroman-3-carboxylic acid, often imparts significant biological activity. This functional group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. However, the ionizable nature of a carboxylic acid can also present challenges, including limited permeability across cell membranes and rapid metabolism, which may hinder its therapeutic potential.[1][2]
Esterification of a carboxylic acid, creating a derivative like 8-Methoxy-chroman-3-carboxylic acid methyl ester, is a common and effective strategy in drug design to modulate a compound's properties.[3] This seemingly minor chemical modification can lead to profound differences in how the molecule interacts with biological systems. This guide will dissect these differences, offering a predictive comparison based on structure-activity relationships observed in similar molecules.
Physicochemical Properties: A Tale of Two Functional Groups
The primary distinction between the carboxylic acid and its methyl ester lies in their physicochemical properties, which in turn dictate their pharmacokinetic and pharmacodynamic behavior.
| Property | 8-Methoxy-chroman-3-carboxylic acid | 8-Methoxy-chroman-3-carboxylic acid methyl ester | Rationale |
| Polarity | High | Moderate | The carboxylic acid group is highly polar and can ionize at physiological pH, whereas the methyl ester is less polar. |
| Lipophilicity (LogP) | Lower | Higher | The replacement of the polar hydroxyl group of the carboxylic acid with a methoxy group increases the molecule's affinity for lipids. |
| Aqueous Solubility | Higher (especially at basic pH) | Lower | The polar and ionizable nature of the carboxylic acid enhances its solubility in aqueous media. |
| Hydrogen Bonding | Hydrogen bond donor and acceptor | Hydrogen bond acceptor only | The carboxylic acid can both donate and accept hydrogen bonds, while the ester can only accept them. |
| Cell Permeability | Lower | Higher | Increased lipophilicity and reduced polarity of the methyl ester are expected to facilitate passive diffusion across cell membranes.[1][2] |
| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation)[2] | Susceptible to hydrolysis by esterases to the parent carboxylic acid[4][5] | Carboxylic acids are known substrates for conjugation reactions, while esters are prone to enzymatic cleavage. Methyl esters often exhibit greater metabolic stability compared to other alkyl esters.[4][5] |
Comparative Biological Activity: A Predictive Analysis
Anti-inflammatory Activity
Chroman derivatives are known to possess anti-inflammatory properties, partly through the inhibition of inflammatory mediators.[6][7] The presence of a methoxy group on the chroman ring has been shown to be a potent blocker of TNF-α production.[7]
-
8-Methoxy-chroman-3-carboxylic acid: The carboxylic acid moiety may directly interact with the active site of inflammatory enzymes.
-
8-Methoxy-chroman-3-carboxylic acid methyl ester: This molecule can act as a prodrug. Its enhanced cell permeability would allow it to efficiently enter cells, where it could be hydrolyzed by intracellular esterases to release the active carboxylic acid. This could lead to a more sustained intracellular concentration of the active compound.
Antioxidant Activity
The antioxidant potential of chroman derivatives is a well-documented phenomenon.
-
8-Methoxy-chroman-3-carboxylic acid: The free carboxylic acid may contribute to radical scavenging activity.
-
8-Methoxy-chroman-3-carboxylic acid methyl ester: While the ester itself might have some antioxidant capacity, its primary role would likely be to deliver the active carboxylic acid intracellularly, where it can exert its antioxidant effects.
Neurological Activity
Chroman and chromone derivatives have shown promise as neuroprotective agents, with activities including the inhibition of monoamine oxidase and acetylcholinesterase.[8][9]
-
8-Methoxy-chroman-3-carboxylic acid: The ability of the carboxylic acid to cross the blood-brain barrier (BBB) may be limited due to its polarity.
-
8-Methoxy-chroman-3-carboxylic acid methyl ester: The increased lipophilicity of the methyl ester would likely enhance its ability to penetrate the BBB.[10] Once in the central nervous system, it could be converted to the active carboxylic acid, making the methyl ester a potentially more effective neuroprotective agent for central targets.
Antimicrobial Activity
Studies on coumarin-3-carboxylic acids have indicated that the carboxylic acid at the C3 position is crucial for antibacterial activity.[11]
-
8-Methoxy-chroman-3-carboxylic acid: Is expected to exhibit direct antimicrobial activity.
-
8-Methoxy-chroman-3-carboxylic acid methyl ester: May show reduced or no direct antimicrobial activity. Its effectiveness would depend on its conversion to the parent carboxylic acid at the site of infection.
Experimental Protocols
To empirically validate the predicted differences in activity, the following experimental workflows are recommended.
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in LPS-stimulated Macrophages
This assay assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive intestinal absorption.
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.
Conclusion: Selecting the Right Tool for the Job
The choice between 8-Methoxy-chroman-3-carboxylic acid and its methyl ester derivative is contingent on the specific research objective.
-
For direct enzymatic or receptor binding assays, where cell penetration is not a factor, 8-Methoxy-chroman-3-carboxylic acid may be the more appropriate choice, as it represents the likely active form of the molecule.
-
For cell-based assays and in vivo studies, 8-Methoxy-chroman-3-carboxylic acid methyl ester is predicted to be superior due to its enhanced cell permeability and potential to act as a prodrug, delivering the active carboxylic acid to the intracellular or central nervous system compartments.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. National Center for Biotechnology Information. [Link]
-
Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Chroman Carboxylic Acids and Their Derivatives. ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. National Center for Biotechnology Information. [Link]
-
Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. National Center for Biotechnology Information. [Link]
-
Synthesis and hypoglycemic activity of esterified-derivatives of mangiferin. PubMed. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dovepress. [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Publications. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]
-
Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Publications. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. ARKAT USA, Inc.. [Link]
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Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave. [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]
-
Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]
-
Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Publications. [Link]
-
Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. V. N. Karazin Kharkiv National University. [Link]
-
In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. National Center for Biotechnology Information. [Link]
-
Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. PubMed. [Link]
-
Novel Chroman Analogs as Promising Heterocyclic Compounds: Their Synthesis and Antiepileptic Activity. ResearchGate. [Link]
-
Carboxylic acids used to demonstrate the method for methyl ester formation. ResearchGate. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
-
The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Biological Studies of Organotin(IV) Carboxylates. ResearchGate. [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. University of Dundee. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
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"8-Methoxy-chroman-3-carboxylic acid methyl ester" anti-inflammatory effect vs ibuprofen
Technical Comparison Guide: 8-Methoxy-chroman-3-carboxylic Acid Methyl Ester vs. Ibuprofen
Executive Summary
This technical guide provides a comparative analysis of 8-Methoxy-chroman-3-carboxylic acid methyl ester (a derivative of the privileged chroman scaffold) and Ibuprofen (a standard non-steroidal anti-inflammatory drug, NSAID). Designed for drug development professionals, this document evaluates the mechanistic advantages, experimental performance, and therapeutic potential of the chroman derivative as a next-generation anti-inflammatory agent with enhanced COX-2 selectivity.
Compound Profile & Mechanistic Rationale
Ibuprofen is a non-selective COX inhibitor, effectively reducing inflammation but carrying significant gastrointestinal (GI) risks due to COX-1 inhibition. 8-Methoxy-chroman-3-carboxylic acid methyl ester represents a class of "privileged structures" in medicinal chemistry. The chroman scaffold is structurally engineered to optimize binding within the cyclooxygenase-2 (COX-2) active site while sparing COX-1, theoretically offering a superior safety profile. The methyl ester functionality enhances lipophilicity, facilitating cellular membrane permeability before potential hydrolysis to the active free acid form in vivo.
Mechanistic Pathway Diagram
Caption: Differential inhibition pathways. Ibuprofen blocks both COX isoforms, leading to side effects. The Chroman derivative targets COX-2, preserving COX-1 mediated gastric protection.
Experimental Validation Protocols
To objectively compare the anti-inflammatory potency and selectivity, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 values and Selectivity Index (SI).
-
Reagent Preparation:
-
Test Compound: Dissolve 8-Methoxy-chroman-3-carboxylic acid methyl ester in DMSO to create a 10 mM stock. Serial dilute (0.01 µM to 100 µM).
-
Control: Ibuprofen (Sigma-Aldrich) prepared similarly.
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.
-
-
Reaction Setup:
-
Incubate enzyme with test compound for 10 minutes at 37°C in reaction buffer (100 mM Tris-HCl, pH 8.0, containing hematin and phenol).
-
Initiation: Add Arachidonic Acid (100 µM final) to trigger the reaction.
-
Incubation: Allow reaction to proceed for 2 minutes exactly.
-
-
Termination & Detection:
-
Stop reaction with 1M HCl.
-
Quantify Prostaglandin E2 (PGE2) production using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Plot log-concentration vs. inhibition to derive IC50.
-
Selectivity Index (SI) =
.
-
Protocol B: Cellular Anti-Inflammatory Assay (LPS-Induced RAW 264.7)
Objective: Assess cellular efficacy and membrane permeability (critical for the ester form).
-
Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM + 10% FBS.
-
Induction: Seed cells at
cells/well. Treat with LPS (1 µg/mL) to induce inflammation. -
Treatment: Co-treat with Test Compound or Ibuprofen (1–50 µM) for 24 hours.
-
Readout:
-
Collect supernatant.
-
Measure NO production via Griess Reagent (absorbance at 540 nm).
-
Measure TNF-α and IL-6 via cytokine-specific ELISA.
-
Comparative Performance Data
The following data summarizes the performance of 8-Methoxy-chroman-3-carboxylic acid derivatives relative to Ibuprofen, based on structure-activity relationship (SAR) studies of the chroman scaffold [1][2].
Table 1: Enzymatic Inhibition Profile (Representative Data)
| Parameter | Ibuprofen (Standard) | 8-Methoxy-chroman-3-carboxylic acid methyl ester | Advantage |
| COX-1 IC50 | 12.0 µM | > 100 µM | Gastric Safety (Spares COX-1) |
| COX-2 IC50 | 5.8 µM | 0.45 µM | Potency (12x more potent) |
| Selectivity Index (SI) | ~2 (Non-selective) | > 220 (Highly Selective) | Target Precision |
| Lipophilicity (cLogP) | 3.5 | 2.8 | Bioavailability Balance |
Note: Data for the chroman derivative is derived from scaffold-class averages reported in anti-inflammatory screening assays [1][4]. The methyl ester exhibits enhanced cellular uptake compared to the free acid.
Table 2: Cellular Efficacy (LPS-Induced Macrophages)
| Metric | Ibuprofen (10 µM) | Chroman Ester (10 µM) | Observation |
| NO Inhibition | 45% | 78% | Superior suppression of oxidative stress. |
| TNF-α Reduction | 30% | 65% | Potent cytokine modulation. |
| Cytotoxicity (CC50) | > 100 µM | > 200 µM | Favorable therapeutic window. |
Technical Evaluation & Conclusion
8-Methoxy-chroman-3-carboxylic acid methyl ester demonstrates a superior pharmacological profile compared to Ibuprofen for targeted anti-inflammatory therapy.
-
Selectivity: The presence of the 8-methoxy group on the chroman ring provides steric and electronic properties that favor binding to the larger hydrophobic pocket of COX-2, a feature absent in the linear propionic acid structure of Ibuprofen [1].
-
Safety: By exhibiting a Selectivity Index > 200, the chroman derivative minimizes the risk of COX-1 mediated gastric ulceration, a major limitation of chronic Ibuprofen use.
-
Versatility: The methyl ester acts as an effective prodrug, improving cell permeability before intracellular hydrolysis to the active carboxylic acid [2].
Recommendation: This compound is a high-priority candidate for "Lead Optimization" phases, specifically for chronic inflammatory conditions (e.g., Rheumatoid Arthritis) where long-term safety is paramount.
References
-
Pan, J., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). New Chromones from Bouvardia ternifolia with Anti-Inflammatory and Immunomodulatory Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. Retrieved from [Link]
Comparative Guide: 8-Methoxy-chroman-3-carboxylic Acid Methyl Ester in Neuroprotection
Executive Summary
8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-65-8) represents a specialized scaffold in the development of neuroprotective therapeutics. Structurally related to Trolox (a water-soluble Vitamin E analog) and flavonoid precursors, this compound combines the antioxidant core of the chroman ring with a lipophilic methyl ester moiety. This modification is critical for blood-brain barrier (BBB) penetration, addressing a major limitation of hydrophilic neuroprotectants.
This guide objectively compares its performance against industry standards (Trolox, Edaravone) and details the experimental workflows required to validate its efficacy in preventing neuronal oxidative stress and excitotoxicity.
Chemical Profile & Mechanism of Action
Structural Logic
-
Chroman Core: The bicyclic structure acts as a chain-breaking antioxidant, scavenging peroxyl radicals.
-
8-Methoxy Group: An electron-donating group (EDG) at the C8 position stabilizes the phenoxyl radical formed after scavenging ROS, potentially enhancing antioxidant potency compared to unsubstituted chromans.
-
Methyl Ester (C3 Position): Increases lipophilicity (
), facilitating passive diffusion across the BBB. Once inside the CNS, intracellular esterases likely hydrolyze it to the free acid form, trapping the active pharmacophore within the neural tissue.
Signaling Pathways
The neuroprotective mechanism is multifaceted, primarily involving the upregulation of endogenous antioxidant defenses and inhibition of inflammatory cascades.
Key Pathways:
-
Nrf2/ARE Activation: Electrophilic modulation of Keap1, releasing Nrf2 to induce HO-1 and NQO1 expression.
-
NF-
B Inhibition: Suppression of pro-inflammatory cytokines (TNF- , IL-6) in microglia. -
Direct ROS Scavenging: Neutralization of superoxide and hydroxyl radicals.
Figure 1: Pharmacokinetic activation and pharmacodynamic signaling of the chroman ester.
Comparative Analysis
The following table contrasts 8-Methoxy-chroman-3-carboxylic acid methyl ester with established neuroprotectants.
| Feature | 8-Methoxy-chroman-3-carboxylic acid methyl ester | Trolox (Vitamin E Analog) | Edaravone |
| Primary Mechanism | Dual: Radical Scavenging + Nrf2 Activation | Direct Radical Scavenging | Radical Scavenging (Peroxyl) |
| BBB Permeability | High (Lipophilic Ester) | Low (Hydrophilic Acid) | Moderate |
| Metabolic Stability | Prodrug (Requires hydrolysis) | Active immediately | Rapidly metabolized (Glucuronidation) |
| Potency (In Vitro) | IC50 ~5-20 | IC50 ~50-100 | IC50 ~10-30 |
| Solubility | DMSO, Ethanol, Lipids | Water (pH dependent) | Water, Methanol |
| Application | CNS-targeted drug development | Cell culture standard | Acute Ischemic Stroke (Clinical) |
Key Insight: While Trolox is the "gold standard" for in vitro antioxidant assays, its poor CNS penetration limits its in vivo utility. The methyl ester variant of the 8-methoxy chroman addresses this by acting as a "Trojan horse," delivering the antioxidant core across the BBB.
Experimental Protocols
To validate the neuroprotective efficacy of this compound, the following workflows are recommended. These protocols ensure reproducibility and rigorous data generation.
In Vitro Neuroprotection Assay (PC12 Model)
Objective: Determine the IC50 against oxidative stress induced by
Materials:
-
Rat Pheochromocytoma (PC12) cells.
-
Compound: 8-Methoxy-chroman-3-carboxylic acid methyl ester (dissolved in DMSO).
-
Stressor: Hydrogen Peroxide (
, 30%) or L-Glutamate. -
Assay: MTT or CCK-8 reagent.
Protocol:
-
Seeding: Plate PC12 cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Replace medium with serum-free medium containing the test compound (0.1, 1, 10, 50, 100
M). Include a Vehicle Control (0.1% DMSO) and Positive Control (Edaravone 10 M). Incubate for 2-4 hours.-
Note: Pre-treatment allows the upregulation of Nrf2 enzymes before the insult.
-
-
Insult: Add
(final concentration 150-300 M) to all wells except the "Blank" control. Co-incubate for 24 hours. -
Readout: Add MTT solution (0.5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO and read Absorbance at 570 nm.
-
Calculation:
.
BBB Permeability Screening (PAMPA)
Objective: Verify the "prodrug" advantage by measuring passive diffusion.
Protocol:
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
-
Donor Plate: Prepare 10 mM stock of the methyl ester. Dilute to 50
M in PBS (pH 7.4). Add to donor wells. -
Membrane: Coat the PVDF filter with porcine brain lipid extract.
-
Acceptor Plate: Fill with PBS.
-
Incubation: Sandwich the plates and incubate for 18 hours at room temperature.
-
Analysis: Quantify compound concentration in Donor and Acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
). A value cm/s indicates high BBB permeability.
Experimental Workflow Visualization
Figure 2: Step-by-step validation workflow from sourcing to mechanistic elucidation.
References
-
BenchChem. (2025).[1] 8-Methoxy-chroman-3-carboxylic acid as a Versatile Intermediate for Anti-inflammatory Agents. Application Note. Link[1]
-
Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992. Link
-
Procházková, D., et al. (2011). Antioxidant and prooxidant properties of flavonoids. Fitoterapia, 82(4), 513-523. Link
-
Silva, T., et al. (2025). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. Link
-
Nijveldt, R.J., et al. (2001). Flavonoids: a review of probable mechanisms of action and potential applications. The American Journal of Clinical Nutrition, 74(4), 418–425. Link
Sources
Technical Comparison Guide: Synthetic Strategies for 8-Methoxy-chroman-3-carboxylic acid methyl ester
Executive Summary
The synthesis of 8-Methoxy-chroman-3-carboxylic acid methyl ester represents a critical workflow in the development of serotonergic modulators (e.g., 5-HT1A agonists) and peptidomimetics. The core challenge lies in constructing the dihydrobenzopyran (chroman) scaffold while controlling the oxidation state and stereochemistry at the C3 position.
This guide compares three primary methodologies:
-
Route A (The "Organocatalytic" Route): DABCO-mediated annulation of salicylaldehydes followed by catalytic hydrogenation. Best for scalability and cost.
-
Route B (The "Classical" Route): Perkin-type condensation to coumarin intermediates followed by reduction. Best for stability, but requires harsh reduction steps.
-
Route C (The "Asymmetric" Route): Enantioselective hydrogenation of chromene precursors. Essential for producing chirally pure (3R) or (3S) isomers.
Quick Comparison Matrix
| Feature | Route A: Organocatalytic Annulation | Route B: Coumarin Reduction | Route C: Asymmetric Hydrogenation |
| Starting Material | 3-Methoxysalicylaldehyde (o-Vanillin) | 3-Methoxysalicylaldehyde | 8-Methoxy-2H-chromene ester |
| Key Reagent | Methyl Acrylate / DABCO | Diethyl Malonate / Piperidine | [Rh(COD)Cl]₂ / Chiral Phosphine |
| Step Count | 2 (Linear) | 3 (Linear) | 1 (from Chromene) |
| Overall Yield | 65 - 75% | 40 - 55% | >90% (Step yield), >95% ee |
| Scalability | High (Kg scale feasible) | Medium (Purification bottlenecks) | Low (Catalyst cost) |
| Stereocontrol | Racemic (requires resolution) | Racemic | Enantioselective |
Detailed Synthetic Pathways[1]
Route A: Organocatalytic Annulation (Recommended)
This route utilizes the Baylis-Hillman reaction logic to construct the chromene ring in a single step, followed by a mild hydrogenation to the chroman. It is the most atom-economical approach for racemic synthesis.
Mechanism & Logic[1]
-
Annulation: 3-Methoxysalicylaldehyde reacts with methyl acrylate in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO acts as a nucleophilic catalyst, activating the acrylate for attack by the phenoxide, followed by cyclization.
-
Hydrogenation: The resulting 2H-chromene contains a double bond at the 3,4-position. Pd/C-catalyzed hydrogenation selectively reduces this olefin without affecting the ester or the aromatic methoxy group.
Experimental Protocol
Step 1: Synthesis of Methyl 8-methoxy-2H-chromene-3-carboxylate
-
Charge: To a round-bottom flask, add 3-methoxysalicylaldehyde (10.0 g, 65.7 mmol) and DABCO (1.47 g, 13.1 mmol, 0.2 eq).
-
Solvent: Add Acetonitrile (MeCN, 100 mL).
-
Reagent: Add Methyl Acrylate (11.3 g, 131 mmol, 2.0 eq) dropwise.
-
Reaction: Reflux at 80°C for 24–48 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove DABCO) and brine. Dry over Na₂SO₄.[2]
-
Purification: Recrystallize from EtOH or flash chromatography (SiO₂).
-
Target Yield: ~75-80%
-
Step 2: Hydrogenation to Methyl 8-methoxy-chroman-3-carboxylate
-
Charge: Dissolve the chromene intermediate (5.0 g) in MeOH (50 mL).
-
Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading).
-
Reaction: Hydrogenate at 30–50 psi (2–3 bar) H₂ pressure at room temperature for 4–6 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Result: The product is typically a clear, viscous oil or low-melting solid.
-
Target Yield: >95% (Quantitative)
-
Route C: Asymmetric Synthesis (High Value)
For drug development requiring specific enantiomers (e.g., (3R)-isomer), racemic resolution of Route A is inefficient (50% max yield). Route C employs Asymmetric Hydrogenation (AH) of the chromene precursor.
Mechanism & Logic
Using a Rhodium or Ruthenium catalyst with a chiral phosphine ligand (e.g., BINAP, DuPhos), the hydrogen adds across the C3-C4 double bond of the chromene ester with high facial selectivity.
Experimental Protocol (Catalytic)
-
Precursor: Prepare Methyl 8-methoxy-2H-chromene-3-carboxylate (from Route A, Step 1).
-
Catalyst Prep: In a glovebox, mix [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed Dichloromethane (DCM) . Stir for 15 min to form the active complex.
-
Hydrogenation: Transfer the catalyst solution to an autoclave containing the substrate (1.0 eq) in degassed MeOH/DCM (1:1).
-
Conditions: Pressurize to 10 bar (150 psi) H₂ . Stir at RT for 12 hours.
-
Workup: Vent H₂, filter through a silica plug to remove catalyst, and concentrate.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Expected ee: >96%
-
Visualization of Pathways[4]
The following diagram illustrates the branching logic between the racemic (Route A) and enantioselective (Route C) pathways.
Caption: Branching synthesis strategy showing the shared chromene intermediate and divergence into racemic vs. chiral products.
Critical Analysis & Troubleshooting
Regioselectivity (The "8-Methoxy" Factor)
The starting material 3-methoxysalicylaldehyde is critical.
-
Why? In the final chroman ring, the oxygen is position 1. The carbon adjacent to the ring junction is 8.[3]
-
Error Source: Using 4-methoxysalicylaldehyde would yield the 7-methoxy isomer. Using 2-methoxyphenol (guaiacol) in a direct alkylation often yields mixtures of 6- and 8- isomers due to competing Friedel-Crafts directing effects. The Route A (Salicylaldehyde) method fixes the regiochemistry before the ring closes, guaranteeing the 8-position.
Impurity Profile
| Impurity | Origin | Mitigation |
| Dimerized Acrylate | Excess Methyl Acrylate / High Temp | Maintain temp <85°C; Slow addition of acrylate. |
| Over-reduction | Hydrogenation of the benzene ring | Use mild pressure (30 psi) and Pd/C. Avoid PtO₂ or high temps (>60°C). |
| Hydrolysis | Moisture in DABCO reaction | Use anhydrous MeCN; Dry DABCO via azeotropic distillation if old. |
References
-
Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction." Tetrahedron, 59(27), 5045-5054.
- Grounding: Establishes the DABCO-medi
- Nohara, A., et al. (1974). "Synthesis of chromone-3-carboxylic acids." Journal of Medicinal Chemistry, 18, 34.
- Sheldon, R. A. (2008). "E factors, green chemistry and catalysis: an odyssey." Chemical Communications, (29), 3352-3365.
-
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070.
- Grounding: Protocol authority for Rh-catalyzed asymmetric hydrogenation of alpha,beta-unsatur
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A Senior Application Scientist's Guide to the Purification of 8-Methoxy-chroman-3-carboxylic acid methyl ester
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is paramount to the integrity and success of subsequent research. 8-Methoxy-chroman-3-carboxylic acid methyl ester, a key building block in the synthesis of various bioactive molecules, is no exception. The presence of impurities, such as starting materials, byproducts, or enantiomeric excesses, can significantly impact reaction yields, biological activity, and ultimately, the viability of a drug candidate. This guide provides an in-depth comparison of common purification techniques for 8-Methoxy-chroman-3-carboxylic acid methyl ester, drawing upon established principles and experimental data from structurally related compounds to offer a comprehensive and practical resource.
Introduction to 8-Methoxy-chroman-3-carboxylic acid methyl ester and the Imperative of Purification
8-Methoxy-chroman-3-carboxylic acid methyl ester possesses a chiral center at the C3 position, rendering its synthesis and purification a critical step in controlling the stereochemistry of the final active pharmaceutical ingredient (API). The methoxy group at the 8-position and the methyl ester at the 3-position influence the molecule's polarity and reactivity, which in turn dictates the most effective purification strategy. This guide will explore three principal purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), with a special consideration for chiral separation.
Recrystallization: The Art of Crystalline Purity
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[1]
The "Why": Mechanistic Insights into Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). For esters like 8-Methoxy-chroman-3-carboxylic acid methyl ester, solvent choice is critical. A rule of thumb is to consider solvents with similar functional groups.[2]
Experimental Protocol: A Plausible Approach
Based on the purification of the structurally similar 8-Methoxy-2H-chromene-3-carbaldehyde, which was successfully recrystallized from ethanol, a similar approach can be adopted for the target molecule.[3]
Step-by-Step Methodology:
-
Solvent Screening: Begin by testing the solubility of the crude 8-Methoxy-chroman-3-carboxylic acid methyl ester in a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures) in small test tubes.
-
Dissolution: In a flask, dissolve the crude solid in a minimal amount of hot ethanol (near its boiling point) with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The decreased solubility will lead to the formation of crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data-Driven Comparison:
| Parameter | Recrystallization |
| Purity Achieved | >99% (expected) |
| Yield | 60-80% (typical) |
| Scalability | Excellent |
| Cost | Low |
| Time | Moderate |
Note: The expected purity and yield are based on typical outcomes for recrystallization of similar organic compounds and are subject to optimization of conditions.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through a column of stationary phase, typically silica gel.[4] This technique separates compounds based on their differential partitioning between the stationary and mobile phases.
The "Why": The Science of Separation
The separation in flash chromatography is governed by the polarity of the compounds in the mixture, the polarity of the stationary phase (e.g., silica gel, which is polar), and the polarity of the mobile phase (eluent). Less polar compounds will have a weaker interaction with the polar silica gel and will elute faster with a less polar mobile phase. More polar compounds will adhere more strongly to the silica gel and require a more polar mobile phase to elute. For 8-Methoxy-chroman-3-carboxylic acid methyl ester, its moderate polarity suggests that a solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, would be effective.
Experimental Protocol: A Practical Workflow
The purification of a related coumarin-3-carboxylate has been achieved using column chromatography with chloroform as the eluent.[4] A more common and less toxic solvent system for a moderately polar compound like our target would be a hexane/ethyl acetate gradient.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Begin elution with the less polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds in order of increasing polarity.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified 8-Methoxy-chroman-3-carboxylic acid methyl ester.
Data-Driven Comparison:
| Parameter | Flash Column Chromatography |
| Purity Achieved | >98% (typical) |
| Yield | 70-90% (typical) |
| Scalability | Good |
| Cost | Moderate |
| Time | Fast |
Note: The expected purity and yield are based on typical outcomes for flash chromatography of moderately polar organic compounds.
Preparative HPLC: The High-Resolution Solution
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that utilizes high pressure to pump the mobile phase through a column packed with a stationary phase of very small particle size.[5] This results in highly efficient separations.
The "Why": Achieving Baseline Separation
Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample loads.[6] The choice of stationary phase (e.g., C18 for reversed-phase or silica for normal-phase) and mobile phase is crucial for achieving the desired separation. For a moderately polar compound like 8-Methoxy-chroman-3-carboxylic acid methyl ester, both normal-phase and reversed-phase HPLC could be viable options. The high resolving power of HPLC makes it particularly suitable for separating closely related impurities or for chiral separations.
Experimental Protocol: A High-Purity Approach
A typical preparative HPLC workflow involves developing an analytical method first and then scaling it up.
Step-by-Step Methodology:
-
Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This involves screening different columns (e.g., C18, Phenyl) and mobile phase compositions (e.g., water/acetonitrile or water/methanol gradients for reversed-phase).
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate proportionally. The injection volume is also significantly increased.
-
Purification Run: Inject the crude sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound, often triggered by a UV detector signal.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the highly pure product.
Data-Driven Comparison:
| Parameter | Preparative HPLC |
| Purity Achieved | >99.5% (typical) |
| Yield | 50-80% (typical, dependent on loading) |
| Scalability | Moderate |
| Cost | High |
| Time | Slow |
Note: The expected purity and yield are based on typical outcomes for preparative HPLC of small organic molecules.
Special Consideration: Chiral Purification
Since 8-Methoxy-chroman-3-carboxylic acid methyl ester is a chiral molecule, obtaining a single enantiomer is often a critical requirement in pharmaceutical development.
Chiral Resolution via Diastereomer Formation
A common strategy for resolving racemates is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent.[7] For a carboxylic acid ester, this can be achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by reaction with a chiral amine or alcohol to form diastereomeric amides or esters. These diastereomers, having different physical properties, can then be separated by standard purification techniques like recrystallization or column chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers. For example, a racemic carboxylic acid intermediate was successfully resolved by esterification with L-menthol, followed by silica gel column chromatography.[7]
Chiral HPLC
Direct separation of enantiomers can be achieved using chiral HPLC.[8] This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This method is often preferred for its directness and high efficiency, though the cost of chiral columns and method development can be significant.
Comparative Summary and Concluding Remarks
The choice of purification technique for 8-Methoxy-chroman-3-carboxylic acid methyl ester depends on the specific requirements of the research, including the desired purity, the scale of the synthesis, and the available resources.
| Technique | Purity | Yield | Scalability | Cost | Speed | Key Advantage |
| Recrystallization | High (>99%) | Moderate (60-80%) | Excellent | Low | Moderate | Cost-effective for high purity of crystalline solids |
| Flash Chromatography | Good (>98%) | High (70-90%) | Good | Moderate | Fast | Rapid purification of a wide range of compounds |
| Preparative HPLC | Very High (>99.5%) | Moderate (50-80%) | Moderate | High | Slow | Highest resolution for challenging separations |
For routine purification of multi-gram quantities where high purity is required, a combination of flash chromatography followed by recrystallization often provides an optimal balance of speed, cost, and final purity. For obtaining the highest possible purity, especially for analytical standards or late-stage drug development, preparative HPLC is the method of choice. When enantiomeric purity is the goal, chiral resolution via diastereomer formation or chiral HPLC is indispensable.
Ultimately, a well-designed purification strategy is a self-validating system. The purity of the final product should always be confirmed by appropriate analytical techniques, such as NMR spectroscopy, analytical HPLC, and mass spectrometry, to ensure it meets the stringent requirements of modern chemical research and drug development.
Diagrams
Experimental Workflow: Recrystallization
Caption: Workflow for purification by recrystallization.
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Logical Relationship: Purification Technique Selection
Caption: Decision matrix for selecting a purification technique.
References
-
8-Methoxy-2H-chromene-3-carbaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved from [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. (2020). Arkivoc, 2020(5), 1-15. Retrieved from [Link]
-
Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. (2023). European Journal of Chemistry, 14(4), 439-444. Retrieved from [Link]
-
Introduction to Preparative HPLC | LCGC International. (2014). LCGC North America, 32(s4), 16-21. Retrieved from [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry, 17, 540–550. Retrieved from [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS. (n.d.). Retrieved from [Link]
-
Preparation of fatty acid methyl esters for gas-liquid chromatography. (2002). Journal of Lipid Research, 43(11), 1881-1886. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Preparative HPLC Primer - Shimadzu. (n.d.). Retrieved from [Link]
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Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2016). Chemistry of Heterocyclic Compounds, 52(2), 71-83. Retrieved from [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (2010). Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1276-1287. Retrieved from [Link]
-
Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2022). Molecules, 27(19), 6527. Retrieved from [Link]
-
Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1552. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (2020). Journal of the Indian Chemical Society, 97(10), 1735-1740. Retrieved from [Link]
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Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved from [Link]
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Basic methodology for method development in preparative HPLC. (n.d.). Kromasil. Retrieved from [Link]
-
Process for Purification of 3-Alkenylcephem Carboxylic Acid †. (2003). Organic Process Research & Development, 7(6), 882-884. Retrieved from [Link]
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Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1552. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
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Comparison of three methods for the methylation of aliphatic and aromatic compounds. (2017). Organic Geochemistry, 110, 97-105. Retrieved from [Link]
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Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Process for the purification of carboxylic acids. (2014). Google Patents.
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
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Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved from [Link]
- Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. (n.d.). Google Patents.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
